molecular formula C6H9N3O2 B582897 (R)-2-Amino-3-pyrazol-1-YL-propionic acid CAS No. 149655-71-0

(R)-2-Amino-3-pyrazol-1-YL-propionic acid

Numéro de catalogue: B582897
Numéro CAS: 149655-71-0
Poids moléculaire: 155.157
Clé InChI: PIGOPELHGLPKLL-RXMQYKEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-2-Amino-3-pyrazol-1-yl-propionic acid is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in its role as a specialized building block for the synthesis of novel peptides and small molecules. The incorporation of the pyrazole ring, a privileged heterocycle in pharmaceuticals, introduces unique structural and electronic properties that can be exploited to modulate the biological activity, binding affinity, and metabolic stability of lead compounds . This enantiomer is particularly valuable for constructing peptide analogues where the stereochemistry at the alpha-carbon is a critical factor for interaction with biological targets, such as enzymes or receptors. Researchers utilize this compound to explore new chemical space in the development of potential therapeutics, including enzyme inhibitors and receptor ligands. The pyrazole moiety is a common feature in compounds with a broad spectrum of biological activities, making this amino acid a versatile scaffold for creating targeted libraries in hit-to-lead optimization campaigns. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-amino-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGOPELHGLPKLL-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20906398
Record name (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149655-71-0
Record name (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20906398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Chemical Properties and Engineering Applications of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide engineering and rational drug design, the substitution of native amino acids with non-natural bioisosteres is a primary strategy for overcoming pharmacokinetic limitations. (R)-2-Amino-3-pyrazol-1-yl-propionic acid (also known as D-β-pyrazolylalanine) has emerged as a critical building block in this domain. As a structural isomer of D-histidine, it replaces the native imidazole ring with a pyrazole ring. This seemingly minor heterocyclic shift fundamentally alters the molecule's acid-base chemistry, rendering it highly valuable for developing protease-resistant peptide therapeutics, such as melanocortin-4 receptor (MC4R) modulators[1].

This technical guide provides an in-depth analysis of the physicochemical properties of (R)-2-amino-3-pyrazol-1-yl-propionic acid, the pharmacological rationale for its use, and a self-validating experimental workflow for its incorporation into solid-phase peptide synthesis (SPPS).

Structural Identity and Physicochemical Profiling

The fundamental chemical distinction between histidine and (R)-2-amino-3-pyrazol-1-yl-propionic acid lies in the arrangement of the nitrogen atoms within the side-chain heterocycle. Histidine features a 1,3-diazole (imidazole) ring, whereas the pyrazole analog contains a 1,2-diazole ring[2].

Acid-Base Causality and Tautomerism

The adjacent nitrogen atoms in the pyrazole ring exert a strong electron-withdrawing effect on one another. Consequently, the positive charge in the protonated pyrazolium ion is significantly less delocalized than in the imidazolium ion[3]. This electronic environment drastically lowers the pKa of the conjugate acid to approximately 2.49, compared to ~6.0 for histidine[2].

The Pharmacological Consequence: Because physiological pH is 7.4, the imidazole ring of native histidine is partially protonated, allowing it to act as both a hydrogen bond donor and a positively charged electrostatic anchor. In stark contrast, the pyrazole side chain of (R)-2-amino-3-pyrazol-1-yl-propionic acid remains strictly unprotonated and neutral in physiological environments. This eliminates unwanted electrostatic interactions while preserving the steric bulk and aromaticity required for receptor pocket binding.

Quantitative Data Summary
PropertyNative L-Histidine(R)-2-Amino-3-pyrazol-1-yl-propionic acid
Molecular Formula C₆H₉N₃O₂C₆H₉N₃O₂[4]
Molecular Weight 155.15 g/mol 155.15 g/mol [4]
Side-Chain Heterocycle Imidazole (1,3-diazole)Pyrazole (1,2-diazole)
Conjugate Acid pKa ~6.0~2.49[2]
Charge State at pH 7.4 Partially Protonated (+ / 0)Fully Neutral (0)
Enzymatic Susceptibility High (e.g., DPP-4 cleavage)Low (Steric/Electronic Evasion)

Pharmacological Rationale in Peptide Engineering

The incorporation of (R)-2-amino-3-pyrazol-1-yl-propionic acid into peptide sequences is not arbitrary; it is a calculated maneuver to bypass proteolytic degradation. Many endogenous proteases, such as Dipeptidyl Peptidase-4 (DPP-4), recognize the specific electronic signature and basicity of N-terminal histidine residues. By substituting native L-His with the (R)-pyrazole analog, drug developers achieve two simultaneous outcomes:

  • Stereochemical Evasion: The (R)-configuration (D-amino acid) naturally resists endogenous L-specific proteases.

  • Electronic Evasion: The neutral pyrazole ring fails to trigger the electrostatic recognition mechanisms of histidine-cleaving enzymes, drastically extending the peptide's half-life in vivo[1].

Pharmacological_Mechanism Native Native Peptide (Contains L-Histidine) Protease Proteolytic Cleavage (e.g., DPP-4) Native->Protease Modified Engineered Peptide (Contains (R)-Pyr-Ala) Modified->Protease Steric/Electronic Evasion Receptor Target Receptor Activation (e.g., MC4R) Modified->Receptor Maintained Affinity Degradation Rapid Degradation (Loss of Activity) Protease->Degradation Resistance Protease Resistance (Extended Half-Life) Protease->Resistance Resistance->Receptor

Figure 2: Pharmacological mechanism of (R)-Pyr-Ala conferring protease resistance in peptides.

Synthesis and Production Workflows

While biocatalytic methods utilizing O-acetylserine sulfhydrylase (OASS) have been successfully engineered to synthesize the L-enantiomer (β-pyrazol-1-yl-L-alanine) directly from O-acetyl-L-serine and pyrazole[5], the pharmaceutical demand for the (R)-enantiomer necessitates distinct approaches. The (R)-isomer is typically produced via asymmetric chemical hydrogenation of dehydroamino acid precursors or through the strict enzymatic resolution of racemic mixtures, ensuring the >99% enantiomeric excess required for solid-phase peptide synthesis.

Experimental Protocol: Self-Validating SPPS Incorporation

Objective: To synthesize a protease-resistant peptide analog by substituting native L-His with Fmoc-(R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Expert Insight on Isobaric Isomers: Because (R)-Pyr-Ala and L-His are exact mass isomers (MW 155.15 g/mol )[4], intact mass spectrometry (MS1) cannot distinguish a successful substitution from a native contamination. Validation strictly requires Reverse-Phase HPLC (where Pyr-Ala exhibits a longer retention time due to its neutral state at acidic pH) or MS/MS fragmentation profiling.

Step-by-Step Methodology
  • Resin Preparation & Swelling:

    • Action: Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the accessibility of active sites for uniform coupling.

  • Fmoc Deprotection:

    • Action: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

    • Causality: Piperidine acts as a mild base to cleave the Fmoc protecting group via a β-elimination mechanism, exposing the primary amine.

  • Amino Acid Activation & Coupling:

    • Action: Dissolve 3.0 eq of Fmoc-(R)-Pyr-Ala-OH and 3.0 eq of Oxyma Pure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation, then add to the resin. Agitate for 60 minutes.

    • Causality: The DIC/Oxyma system forms an active ester that is highly reactive yet suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the critical (R)-stereocenter.

  • Self-Validation (Kaiser Test):

    • Action: Remove a few resin beads and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • System Logic: If the beads remain yellow, the coupling is complete (no free primary amines). If the beads turn blue, incomplete coupling has occurred, triggering an automatic re-coupling step to prevent deletion sequences.

  • Cleavage and Global Deprotection:

    • Action: Treat the completed peptide resin with a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

    • Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin. Triisopropylsilane (TIPS) acts as a scavenger to quench reactive carbocations, preventing unwanted side-chain alkylation.

  • Orthogonal Validation (LC-MS/MS):

    • Action: Precipitate the peptide in cold diethyl ether, centrifuge, and analyze via RP-HPLC and tandem mass spectrometry to confirm the presence of the pyrazole fragmentation pattern rather than imidazole.

SPPS_Workflow Step1 Resin Swelling & Deprotection (Fmoc-Rink Amide) Step2 Coupling: Fmoc-(R)-Pyr-Ala-OH (DIC / Oxyma Activation) Step1->Step2 Step3 Self-Validation (Kaiser Test) Step2->Step3 Step3->Step2 Positive (Blue) Step4 Iterative Peptide Elongation (Standard SPPS) Step3->Step4 Negative (Yellow) Step5 Global Cleavage (TFA / TIPS / H2O) Step4->Step5 Step6 Orthogonal Validation (RP-HPLC & MS/MS) Step5->Step6

Figure 1: Self-validating SPPS workflow for integrating (R)-Pyr-Ala into peptide sequences.

References

1.[4] alpha-amino-1H-pyrazole-1-propanoic acid | CID 119630 - PubChem. National Institutes of Health (NIH). URL: 2.[3] Chemistry and Therapeutic Review of Pyrazole. Asian Journal of Research in Chemistry. URL: 3.[2] Current status of pyrazole and its biological activities. National Institutes of Health (NIH). URL: 4.[5] Immobilization of O-acetylserine sulfhydrylase as a highly active and recyclable nanobiocatalyst: efficient synthesis of β-pyrazol-1-yl-L-alanine. Royal Society of Chemistry (RSC). URL: 5.[1] United States Patent (MC4R Modulators). Google Patents. URL:

Sources

An In-Depth Technical Guide to (R)-2-Amino-3-pyrazol-1-yl-propionic Acid: Molecular Structure and Weight

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of (R)-2-Amino-3-pyrazol-1-yl-propionic acid, a non-proteinogenic α-amino acid of significant interest to researchers in medicinal chemistry, peptide science, and drug development. We will delve into its molecular architecture, methods for structural confirmation, and the precise determination of its molecular weight, grounding our discussion in established analytical principles.

Molecular Structure and Chemical Identity

(R)-2-Amino-3-pyrazol-1-yl-propionic acid is a derivative of the amino acid alanine, where a hydrogen atom on the β-carbon is substituted with a pyrazol-1-yl group. The "(R)" designation in its name specifies the stereochemical configuration at the α-carbon, which is a critical determinant of its biological activity and interaction with chiral molecules like proteins.

Chemical Identifiers

A clear identification of this compound is crucial for accurate research and procurement. The following table summarizes its key identifiers.

IdentifierValueSource
IUPAC Name (2R)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid
Synonyms (R)-3-(1H-Pyrazol-1-yl)alanine, β-(Pyrazol-1-yl)-D-alanine[1][2]
Molecular Formula C₆H₉N₃O₂[1][3][4]
CAS Number 2734-48-7 (for S-isomer), 28024-60-4 (racemic)[3][5]
PubChem CID 119630 (racemic), 151491 (S-isomer)[1][5]

Note: The CAS number and PubChem CID often refer to the more common L- or (S)-isomer, or the racemic mixture. Specific sourcing is required for the (R)-isomer.

Structural Elucidation

The molecular structure consists of three key components:

  • α-Carbon: A chiral center with (R) configuration, bonded to an amino group, a carboxyl group, a hydrogen atom, and a methylene group.

  • Amino and Carboxyl Groups: These functional groups confer the characteristic properties of an amino acid, allowing it to form peptide bonds.

  • Pyrazol-1-yl Side Chain: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms, attached to the β-carbon via one of its nitrogen atoms. This side chain is a key feature, influencing the compound's polarity, hydrogen bonding capability, and potential for coordination with metal ions.[6]

The presence and connectivity of these groups are confirmed through a suite of spectroscopic techniques.

Spectroscopic Characterization

Confirming the identity and purity of (R)-2-Amino-3-pyrazol-1-yl-propionic acid requires a multi-faceted analytical approach.

1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for elucidating the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key expected signals include:

    • A broad singlet for the N-H proton of the pyrazole ring, typically found in the 10-14 ppm range, which may broaden due to proton exchange or quadrupolar coupling.[7]

    • Distinct signals for the three protons on the pyrazole ring.[8]

    • A multiplet for the α-proton.

    • Multiplets for the diastereotopic β-protons.

    • A broad signal for the amine protons, which can be confirmed by a D₂O exchange experiment where the peak disappears.[7]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. Expected signals would correspond to the carboxyl carbon, the α-carbon, the β-carbon, and the three distinct carbons of the pyrazole ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the connectivity between different parts of the molecule. For instance, an HMBC experiment would show long-range correlations between the β-protons and the carbons of the pyrazole ring, confirming the C-N bond.[7]

1.3.2. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups. Characteristic absorption bands would include:

  • Broad O-H stretch from the carboxylic acid.

  • N-H stretching from the primary amine and the pyrazole ring.

  • C=O stretching from the carboxylic acid.

  • C=C and C=N stretching from the aromatic pyrazole ring.[9]

Molecular Weight Determination

The molecular weight is a fundamental property used to confirm the identity and purity of a compound. It can be determined both theoretically and experimentally.

Theoretical Molecular Weight

The molecular weight is calculated from the molecular formula (C₆H₉N₃O₂) using the atomic weights of its constituent elements.

ParameterValue
Molecular Formula C₆H₉N₃O₂
Monoisotopic Mass 155.0695 Da
Average Molecular Weight 155.15 g/mol

The monoisotopic mass is calculated using the mass of the most abundant isotope of each element and is the value observed in high-resolution mass spectrometry. The average molecular weight is calculated using the weighted average of all natural isotopes of each element.[2]

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound.[10] Liquid Chromatography-Mass Spectrometry (LC-MS) is a commonly employed method for amino acid analysis.[11][12]

2.2.1. Principle

In a typical LC-MS experiment, the analyte is first separated from other components by liquid chromatography, then ionized, and its mass-to-charge ratio (m/z) is measured by the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, as it typically produces the protonated molecule [M+H]⁺ in positive ion mode.

2.2.2. Experimental Protocol: LC-MS for Molecular Weight Confirmation

This protocol outlines a general procedure for confirming the molecular weight of (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Materials:

  • (R)-2-Amino-3-pyrazol-1-yl-propionic acid sample

  • UHPLC-MS/MS grade water with 0.1% formic acid (Mobile Phase A)[13]

  • UHPLC-MS/MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)[13]

  • HPLC or UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in Mobile Phase A. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is commonly used for amino acid analysis.[10]

    • Injection Volume: 1-5 µL.

    • Flow Rate: 0.2-0.5 mL/min.

    • Gradient: A typical gradient would start with a high percentage of aqueous mobile phase (e.g., 98% A) and ramp up to a high percentage of organic mobile phase (e.g., 95% B) to elute the compound.[13][14]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Analysis: Look for a prominent peak corresponding to the protonated molecule [M+H]⁺. For C₆H₉N₃O₂, the expected m/z would be approximately 156.0773. High-resolution mass spectrometry can confirm the elemental composition.[15]

2.2.3. Workflow Diagram

MassSpec_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reverse-Phase Column Separation Sample->Column ESI Electrospray Ionization (ESI+) Column->ESI Eluent Analyzer Mass Analyzer (e.g., TOF) ESI->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data Signal

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of Pyrazole-Based Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and peptide chemistry, the deliberate incorporation of non-canonical amino acids (ncAAs) has emerged as a powerful strategy to transcend the limitations of the 20 proteinogenic building blocks.[1][2][3] These novel amino acids offer a vastly expanded chemical space, enabling the fine-tuning of peptide and protein therapeutics with enhanced stability, potency, and unique functionalities.[4][5] Among the diverse classes of ncAAs, pyrazole-based amino acids have garnered significant attention as versatile scaffolds in medicinal chemistry.[6][7][8] The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts unique physicochemical properties that can improve the pharmacokinetic and pharmacological profiles of drug candidates.[9][10][11]

A fundamental parameter governing the behavior of any ionizable molecule in a biological system is its acid dissociation constant (pKa).[12] The pKa value dictates the protonation state of a functional group at a given pH, which in turn profoundly influences critical drug-like properties such as solubility, lipophilicity, membrane permeability, and binding interactions with biological targets.[12][13] For pyrazole-based amino acids, understanding the pKa values of the α-carboxyl group, the α-amino group, and the pyrazole side chain is paramount for rational drug design. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings, experimental and computational determination, and practical implications of the pKa values and ionization states of pyrazole-based amino acids for researchers, scientists, and drug development professionals.

Chapter 1: Theoretical Foundations of Acidity and Ionization

The Concept of pKa

The acidity of a molecule is quantified by its acid dissociation constant, Ka. For a generic acid, HA, in equilibrium with its conjugate base, A⁻, and a proton, H⁺, the dissociation can be represented as:

HA ⇌ H⁺ + A⁻

The Ka is the equilibrium constant for this reaction. For convenience, the pKa, the negative logarithm of the Ka, is more commonly used.[12] A lower pKa value indicates a stronger acid.

The Henderson-Hasselbalch Equation: A Cornerstone of pH-Dependent Behavior

The Henderson-Hasselbalch equation is a fundamental tool that relates the pH of a solution to the pKa of an ionizable group and the ratio of the concentrations of the conjugate base ([A⁻]) to the conjugate acid ([HA]).[14][15][16]

pH = pKa + log([A⁻]/[HA])

This equation is invaluable for predicting the ionization state of an amino acid at a specific pH.[17][18] When the pH of the solution is equal to the pKa of the functional group, the concentrations of the protonated and deprotonated forms are equal.[16]

Ionization States of Amino Acids

Amino acids are amphoteric molecules, containing both a weakly acidic α-carboxyl group and a weakly basic α-amino group. In solution, they can exist in different ionic forms depending on the pH. At a low pH, both groups are protonated, resulting in a net positive charge. As the pH increases, the carboxyl group deprotonates, forming a zwitterion with no net charge. At a high pH, the amino group also deprotonates, leading to a net negative charge. The pH at which the net charge is zero is known as the isoelectric point (pI).[19][20][21]

The Pyrazole Moiety: An Ionizable Side Chain

The pyrazole ring itself is a weak base, with a pKa of the conjugate acid around 2.5.[22][23][24][25] This is due to the presence of a pyridine-like nitrogen atom that can be protonated. The other nitrogen atom is pyrrole-like and its lone pair is part of the aromatic system. The basicity of the pyrazole ring is a key feature that distinguishes pyrazole-based amino acids and contributes to their unique properties.

Chapter 2: Experimental Determination of pKa Values

The experimental determination of pKa values is crucial for obtaining accurate data for drug development.[26] Several robust methods are available, with potentiometric titration and UV-Vis spectrophotometry being the most common.[27]

Potentiometric Titration

Potentiometric titration is considered the gold standard for pKa determination due to its simplicity and accuracy.[27][28] The method involves the gradual addition of a titrant (a strong acid or base) to a solution of the amino acid while monitoring the pH with a calibrated electrode.[29][30] The pKa values correspond to the pH at the midpoints of the buffer regions on the resulting titration curve.[31]

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Prepare a solution of the pyrazole-based amino acid of known concentration (e.g., 1 mM) in deionized water.[30]

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[29]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration.[30]

  • Ionic Strength Adjustment: Maintain a constant ionic strength throughout the titration by adding a background electrolyte like 0.15 M KCl.[29][30]

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Recording: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the titration curve.[31]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds with a chromophore near the ionization center.[13][32] The method relies on the principle that the UV-Vis absorption spectrum of a molecule changes as its protonation state changes.[33] By measuring the absorbance at different pH values, a sigmoid curve is generated from which the pKa can be determined.[28][34]

Experimental Protocol: UV-Vis Spectrophotometry for pKa Determination

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Prepare a stock solution of the pyrazole-based amino acid. Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration.[13]

  • Spectral Measurement: Record the UV-Vis spectrum of the sample in each buffer solution.[33]

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa is the pH at the inflection point of the resulting sigmoid curve.[13]

experimental_workflow cluster_potentiometric Potentiometric Titration cluster_uv_vis UV-Vis Spectrophotometry prep_p Sample Preparation (Known Concentration) cal_p pH Meter Calibration prep_p->cal_p purge_p Purge with N2 cal_p->purge_p titrate_p Titrate with Acid/Base purge_p->titrate_p record_p Record pH vs. Volume titrate_p->record_p analyze_p Analyze Titration Curve record_p->analyze_p pka_p Determine pKa at Half-Equivalence Points analyze_p->pka_p prep_uv Prepare Buffer Series (Varying pH) sample_uv Prepare Samples in Buffers prep_uv->sample_uv measure_uv Measure UV-Vis Spectra sample_uv->measure_uv plot_uv Plot Absorbance vs. pH measure_uv->plot_uv pka_uv Determine pKa at Inflection Point plot_uv->pka_uv

Caption: Experimental workflows for pKa determination.

Chapter 3: Computational Prediction of pKa Values

In silico methods for pKa prediction have become indispensable tools in early-stage drug discovery, allowing for the rapid screening of large compound libraries.[35] These methods can provide valuable insights into the ionization behavior of novel pyrazole-based amino acids before their synthesis.

Common computational approaches include:

  • Empirical Methods: These methods, such as PROPKA, utilize databases of experimentally determined pKa values and structural information to predict the pKa of new molecules.[12][35][36]

  • Quantum Mechanics (QM)-based Methods: These approaches provide a more fundamental understanding of the protonation/deprotonation process by calculating the free energy change of the reaction.[35]

While computational predictions are highly valuable, it is important to note that their accuracy can be influenced by the chosen method and the complexity of the molecule.[37] Experimental validation remains crucial for confirming the pKa values of lead compounds.

Chapter 4: pKa Values and Ionization Profiles of Key Pyrazole-Based Amino Acids

The pKa values of pyrazole-based amino acids are influenced by the electronic properties of the pyrazole ring and its substitution pattern. While a comprehensive database is still evolving, the following table provides representative pKa values for the parent pyrazole molecule and the related amino acid, histidine, for comparison.

CompoundpKa (α-COOH)pKa (α-NH₃⁺)pKa (Side Chain)
Pyrazole --~2.5 (Conjugate Acid)[22][24]
Histidine ~1.8~9.2~6.0[38]

Note: Specific pKa values for various substituted pyrazole-based amino acids would require dedicated experimental determination or high-level computational studies.

The ionization state of a pyrazole-based amino acid will change significantly across the physiological pH range. The following diagram illustrates the predominant species of a hypothetical pyrazole-based amino acid at different pH values.

ionization_states pH_low pH < pKa1 (Cationic Form) Net Charge = +1 zwitterion pKa1 < pH < pKa2 (Zwitterionic Form) Net Charge = 0 pH_low->zwitterion + OH⁻ - H₂O pH_high pH > pKa2 (Anionic Form) Net Charge = -1 zwitterion->pH_high + OH⁻ - H₂O

Sources

Solubility Profile of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid: A Technical Guide for Formulation and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Fundamentals

(R)-2-Amino-3-pyrazol-1-yl-propionic acid (often referred to as 3-(1-pyrazolyl)-D-alanine) is a non-proteinogenic amino acid characterized by a pyrazole ring attached to the


-carbon of an alanine backbone. Its L-enantiomer, 

-pyrazol-1-ylalanine, is a major free amino acid derivative naturally found in Citrullus colocynthis seeds and is widely studied for its potent insulin-secreting and antidiabetic properties[1]. In drug development, this structural motif is frequently incorporated into prodrug scaffolds to enhance the aqueous solubility and oral bioavailability of lipophilic parent compounds[2].

However, handling the pure compound presents unique solvation challenges. As a Senior Application Scientist, I frequently observe researchers failing to account for the zwitterionic lattice energy when attempting to dissolve non-proteinogenic amino acids. In its solid state, the molecule exists as a zwitterion (bearing both a protonated ammonium group,


, and a deprotonated carboxylate group, 

). The strong electrostatic intermolecular forces and extensive hydrogen bonding (facilitated by the pyrazole ring) create a high enthalpy of fusion. Consequently, the compound is only slightly soluble in cold water but exhibits significantly increased solubility when subjected to heat and sonication[3].

Solvation Dynamics: Causality and Speciation

To successfully formulate or synthesize derivatives of (R)-2-Amino-3-pyrazol-1-yl-propionic acid, one must understand the causality behind its solubility behavior.

Simply stirring the compound in cold water or non-polar organics will yield a cloudy suspension, leading to inaccurate dosing in biological assays. The causality here is strictly thermodynamic: the enthalpy of solvation provided by cold water or low-dielectric solvents is insufficient to overcome the strong electrostatic interactions of the crystal lattice.

By applying thermal energy (heating) and acoustic cavitation (sonication), we provide the necessary activation energy to disrupt these intermolecular bonds[4]. Furthermore, adjusting the pH alters the ionization state of the molecule, breaking the zwitterionic network and exponentially increasing solubility.

Speciation Cation Cation Zwitterion Zwitterionic State (Neutral pH ~ 6.0) Cation->Zwitterion -H⁺ Zwitterion->Cation +H⁺ Anion Anion Zwitterion->Anion -H⁺ Anion->Zwitterion +H⁺

Fig 1. pH-dependent ionization states dictating the aqueous solubility of the compound.

Solubility Matrix: Water vs. Organic Solvents

The following table summarizes the comparative solubility profile of (R)-2-Amino-3-pyrazol-1-yl-propionic acid across various solvent systems, grounded in thermodynamic principles.

Solvent SystemEmpirical Solubility ProfileMechanistic Rationale
Water (25°C, pH 7.0) Slightly Soluble (< 5 mg/mL)High crystal lattice energy of the zwitterion limits cold water dissolution[3].
Water (Heated & Sonicated) SolubleThermal energy and acoustic cavitation disrupt intermolecular ionic bonds[3],[4].
Aqueous Buffers (pH < 2 or > 9) Highly Soluble (> 20 mg/mL)Protonation of carboxylate/pyrazole or deprotonation of ammonium breaks the zwitterionic network.
Dimethyl Sulfoxide (DMSO) SolubleHigh polarity and strong hydrogen-bond acceptor capacity stabilize the solute.
Methanol / Ethanol Sparingly SolubleLower dielectric constant than water; insufficient to fully overcome lattice energy.
Hexane / Dichloromethane InsolubleNon-polar nature cannot solvate the charged zwitterionic species.

Self-Validating Experimental Protocol: Thermodynamic Solubility

To ensure data integrity, any solubility protocol must be a self-validating system. Relying solely on visual inspection (turbidity) is prone to false positives due to the formation of stable micro-suspensions. The protocol below employs a thermodynamic shake-flask method coupled with LC-MS quantification.

Crucially, it includes a back-equilibration step : after heating and sonication to force dissolution, the solution must be allowed to equilibrate back to standard temperature (25°C) for 48 hours. If precipitation occurs during this phase, the initial "solubility" was merely a supersaturated kinetic state, not the true thermodynamic solubility.

Step-by-Step Methodology
  • Aliquot Preparation : Weigh an excess amount (e.g., 50 mg) of (R)-2-Amino-3-pyrazol-1-yl-propionic acid into a 2 mL chemically inert Eppendorf tube.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., HPLC-grade Water, DMSO, or Methanol).

  • Kinetic Disruption : Subject the suspension to heated sonication (40°C) for 30 minutes. Causality: This provides the activation energy required to break the initial crystal lattice and ensure maximal kinetic dissolution[3].

  • Thermodynamic Equilibration (The Validation Step) : Transfer the tubes to a thermomixer set to 25°C and agitate at 800 RPM for 48 hours. Causality: This extended timeframe allows any kinetically trapped, supersaturated solute to precipitate out, ensuring the final measurement reflects true thermodynamic equilibrium.

  • Phase Separation : Centrifuge the samples at 10,000 x g for 15 minutes to firmly pellet any undissolved particulate matter.

  • Quantification : Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify the exact concentration using LC-MS/MS against a validated calibration curve.

G A 1. Compound Aliquot (Excess Solid) B 2. Solvent Addition (Aqueous vs. Organic) A->B C 3. Kinetic Disruption (Heated Sonication at 40°C) B->C D 4. Thermodynamic Equilibration (48h at 25°C) C->D E 5. Phase Separation (Centrifugation at 10,000 x g) D->E F 6. Quantification (LC-MS/MS Analysis) E->F

Fig 2. Standardized self-validating workflow for empirical solubility determination.

References

  • Title: 2734-48-7 | CAS DataBase - ChemicalBook: (S)
  • Source: google.
  • Title: 3-(Pyrazol-1-yl)
  • Source: nih.

Sources

The Ascendant Role of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid Side Chains in Metal Coordination: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The exploration of non-canonical amino acids in drug discovery and development has unveiled a new frontier of molecular design and therapeutic potential. Among these, (R)-2-Amino-3-pyrazol-1-yl-propionic acid, a structural analogue of the natural amino acid histidine, presents a compelling case for its application in metallodrug design and catalysis. This in-depth technical guide provides a comprehensive analysis of the synthesis, structural characteristics, and, most critically, the metal coordination potential of its pyrazole-containing side chain. We will delve into the nuanced coordination chemistry, compare its capabilities with the benchmark histidine, and explore the functional implications for researchers, scientists, and drug development professionals. This document serves as a foundational resource, bridging fundamental chemistry with practical application in the pursuit of novel therapeutics and advanced catalytic systems.

Introduction: The Significance of Non-Canonical Amino Acids in Modern Drug Discovery

The 20 proteinogenic amino acids have long been the foundational building blocks in our understanding of biological systems and in the development of therapeutics. However, the strategic incorporation of non-canonical amino acids (ncAAs) into peptides and small molecules has emerged as a powerful strategy to overcome many of the limitations of traditional drug candidates. These novel building blocks can introduce unique structural motifs, enhance metabolic stability, and provide new functionalities, such as tailored metal chelation. Pyrazole-containing molecules, in particular, have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2].

(R)-2-Amino-3-pyrazol-1-yl-propionic acid, also known as β-(pyrazole-1-yl)-L-alanine, stands out as a particularly intriguing ncAA. Its side chain features a pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms. This structure is isoelectronic with the imidazole ring of histidine, a key player in the coordination of metal ions within biological systems. The subtle yet significant differences in the electronic and steric properties between pyrazole and imidazole offer a unique opportunity to modulate the coordination environment of metal ions, thereby fine-tuning the reactivity and therapeutic efficacy of metallodrugs. This guide will provide a detailed exploration of the metal coordination potential of this promising amino acid side chain.

Synthesis of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid: A Practical Approach

The synthesis of pyrazole-containing α-amino acids can be achieved through various synthetic routes. One effective method involves a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones[3]. While the specific enantioselective synthesis of the (R)-enantiomer requires specialized chiral catalysts or resolutions, the general synthetic workflow provides a solid foundation for its preparation.

Experimental Protocol: A Generalizable Synthesis of Pyrazole-Derived α-Amino Acids

This protocol is adapted from a general method for synthesizing pyrazole-containing α-amino acids and may require optimization for the specific target molecule, (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Step 1: Synthesis of the β-aryl E-enone Precursor

The synthesis begins with the preparation of a suitable β-aryl E-enone. This can be achieved through a Claisen-Schmidt condensation between an appropriate aldehyde and a methyl ketone.

Step 2: Condensation and Aza-Michael Addition

The enone is then reacted with a hydrazine derivative. This step proceeds via a condensation reaction followed by an intramolecular aza-Michael addition to form a 2-pyrazoline intermediate. The use of a chiral auxiliary or catalyst at this stage would be crucial for achieving enantioselectivity.

Step 3: Oxidation to the Pyrazole Ring

The 2-pyrazoline intermediate is subsequently oxidized to the aromatic pyrazole ring. A mild oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is often effective for this transformation[3].

Step 4: Deprotection to Yield the Final Amino Acid

The final step involves the deprotection of the amino and carboxyl groups to yield the desired α-amino acid. This can be achieved through standard deprotection strategies, such as hydrolysis of an ester and removal of an N-protecting group (e.g., benzyloxycarbonyl)[3].

Synthesis_of_Pyrazole_Amino_Acid start Aldehyde + Methyl Ketone enone β-aryl E-enone start->enone Claisen-Schmidt Condensation pyrazoline 2-Pyrazoline Intermediate enone->pyrazoline Condensation/ Aza-Michael hydrazine Hydrazine Derivative hydrazine->pyrazoline pyrazole_ester Protected Pyrazole Amino Acid Ester pyrazoline->pyrazole_ester Oxidation ddq DDQ (Oxidation) ddq->pyrazole_ester final_product (R)-2-Amino-3-pyrazol-1-yl-propionic acid pyrazole_ester->final_product Hydrolysis & Deprotection deprotection Deprotection Coordination_Modes cluster_bidentate cluster_tridentate Amino_Acid (R)-2-Amino-3-pyrazol-1-yl-propionic acid Bidentate Bidentate Coordination Amino_Acid->Bidentate Tridentate Tridentate Coordination Amino_Acid->Tridentate Bi_N_N Amino (N) + Pyrazole (N2) Bidentate->Bi_N_N Bi_O_N Carboxylate (O) + Pyrazole (N2) Bidentate->Bi_O_N Tri_N_O_N Amino (N) + Carboxylate (O) + Pyrazole (N2) Tridentate->Tri_N_O_N Metal_Ion Metal Ion (M) Bi_N_N->Metal_Ion Bi_O_N->Metal_Ion Tri_N_O_N->Metal_Ion

Caption: Possible coordination modes of (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Comparison with Histidine: A Tale of Two Rings

While both pyrazole and imidazole are five-membered aromatic heterocycles with two nitrogen atoms, their electronic properties differ. The pyrazole ring is generally considered to be more electron-withdrawing than the imidazole ring. This difference in electron density can influence the pKa of the ring nitrogens and, consequently, the stability and reactivity of the resulting metal complexes.

Table 1: Comparison of Key Properties of Pyrazole and Imidazole Side Chains

PropertyPyrazole Side ChainImidazole Side Chain (Histidine)Implication for Metal Coordination
pKa of Ring Nitrogen LowerHigher (pKa ≈ 6.0)The pyrazole nitrogen is less basic, which can affect the pH range of complex formation and the overall stability of the complex.
π-acidity/basicity More π-acidicMore π-basicThe greater π-acidity of the pyrazole ring can lead to stronger back-bonding with electron-rich metal centers.
Steric Hindrance Generally less hindered around N2Can be more sterically hindered depending on the substitution pattern.The steric environment can influence the coordination geometry and the accessibility of the metal center to other ligands or substrates.
Stability of Metal Complexes: Quantitative Insights

The stability of metal complexes is a critical parameter in drug design and catalysis. It is typically quantified by the formation constant (K) or its logarithm (log K). While specific stability constant data for (R)-2-Amino-3-pyrazol-1-yl-propionic acid are not widely available in the literature, studies on related pyrazole-containing ligands provide valuable insights. Potentiometric titration is a common technique used to determine these constants.[4][5][6][7][8]

Generally, the stability of transition metal complexes with nitrogen-containing ligands follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that complexes of (R)-2-Amino-3-pyrazol-1-yl-propionic acid with these metals would follow a similar trend.

Applications in Drug Development and Beyond

The unique coordination properties of (R)-2-Amino-3-pyrazol-1-yl-propionic acid open up a range of potential applications, particularly in the realm of medicinal chemistry and catalysis.

Metallodrugs with Enhanced Properties

The incorporation of this ncAA into peptide-based drugs can create novel metal-binding sites with tailored properties. This could lead to the development of:

  • Anticancer Agents: Pyrazole-metal complexes have shown promise as anticancer agents.[3][9] By chelating essential metal ions or by facilitating redox reactions that induce oxidative stress in cancer cells, these complexes can exert potent cytotoxic effects.

  • Antimicrobial Agents: The development of new antimicrobial agents is a global health priority. Metal complexes with pyrazole-derived ligands have demonstrated significant antibacterial and antifungal activity.[10]

  • Radiopharmaceuticals: The ability of the pyrazole moiety to act as a bifunctional chelator makes it an attractive candidate for labeling tumor-seeking peptides with diagnostic or therapeutic radionuclides, such as 99mTc and Re.[11][12]

Applications cluster_anticancer cluster_antimicrobial cluster_radiopharma cluster_catalysis Main_Topic (R)-2-Amino-3-pyrazol-1-yl-propionic acid Metal Complexes Anticancer Anticancer Agents Main_Topic->Anticancer Antimicrobial Antimicrobial Agents Main_Topic->Antimicrobial Radiopharma Radiopharmaceuticals Main_Topic->Radiopharma Catalysis Asymmetric Catalysis Main_Topic->Catalysis AC_Detail Targeted cytotoxicity Redox modulation Anticancer->AC_Detail AM_detail AM_detail Antimicrobial->AM_detail RP_Detail Chelation of diagnostic & therapeutic radioisotopes Radiopharma->RP_Detail Cat_Detail Chiral ligands for enantioselective transformations Catalysis->Cat_Detail AM_Detail Inhibition of essential metalloenzymes

Caption: Potential applications of metal complexes of (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Asymmetric Catalysis

The chiral nature of (R)-2-Amino-3-pyrazol-1-yl-propionic acid makes it an excellent candidate for the development of novel chiral ligands for asymmetric catalysis. Palladium complexes with pyrazole-containing ligands, for instance, have shown high activity and selectivity in cross-coupling reactions, such as the α-arylation of ketones.[9] The ability to fine-tune the steric and electronic properties of the ligand by modifying the pyrazole ring offers a powerful tool for optimizing catalyst performance.

Future Directions and Conclusion

The study of (R)-2-Amino-3-pyrazol-1-yl-propionic acid and its metal complexes is a rapidly evolving field with immense potential. While this guide has provided a comprehensive overview of the current state of knowledge, further research is needed to fully elucidate the coordination chemistry of this fascinating non-canonical amino acid. Specifically, detailed structural and spectroscopic studies of its complexes with a wider range of metal ions are required. Furthermore, the systematic evaluation of these complexes in various biological and catalytic systems will be crucial for translating their theoretical promise into practical applications.

References

  • Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands. PMC. [Link]

  • Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrazolyl derivatives as bifunctional chelators for labeling tumor-seeking peptides with the fac-[M(CO)3]+ moiety (M = 99mTc, Re): synthesis, characterization, and biological behavior. PubMed. [Link]

  • Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. RJPBCS. [Link]

  • Potentiometric Studies of P-Amino Benzoic Acid with Transition Metal Ions. Academia.edu. [Link]

  • Potentiometric Studies on Transition Metal (II) Essential Amino Acid Complexes. Global Advanced Research Journals. [Link]

  • analysis potentiometric titration: Topics by Science.gov. [Link]

  • POTENTIOMETRIC STUDIES OF SOME MIXED LIGAND TRANSITION METAL TERNARY COMPLEXES WITH PYRIDINE DICARBOXYLIC ACID AS PRIMARY AND 3-. IJNRD. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes. New Journal of Chemistry (RSC Publishing). [Link]

  • Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET). PMC. [Link]

  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. [Link]

  • The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions. PMC. [Link]

  • Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands: Steric Control of η3-Allyl Configuration and Site-Selective Nucleophilic Attack. ACS Publications. [Link]

  • Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. PubMed. [Link]

  • Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. Dalton Transactions (RSC Publishing). [Link]

  • Two-Dimensional 1H NMR Studies on Octahedral Nickel(II) Complexes. e-Publications@Marquette. [Link]

  • Tuning Receptor Properties of Metal–Amyloid Beta Complexes. Studies on the Interaction between Ni(II)–Aβ5–9 and Phosphates/Nucleotides. Inorganic Chemistry (ACS Publications). [Link]

  • Two complexes of copper(II) salts with 5-amino-3-(pyrid-2-yl)-1H-pyrazole, the prototype for a new class of ditopic ligand. ResearchGate. [Link]

  • electronic reprint A copper(II)–pyrazole complex cation with 3 imposed symmetry. University of Kentucky X-Ray Crystallography Facility. [Link]

  • Copper(II) complexes of pyrazol-3-yl amines. Synthesis, crystal and solution structure. [Link]

  • Synthesis, Structure, and Properties of a Copper(II) Binuclear Complex Based on Trifluoromethyl Containing Bis(pyrazolyl)hydrazone. PMC. [Link]

  • Synthesis, Structural Analysis, and Theoretical Study of Amino Acid-Copper (II) Complexes via XRD and DFT. Trends in Sciences. [Link]

  • The enzymatic preparation of (R)-2-amino-3-(7-methyl-1H-indazol-5-yl)... ResearchGate. [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. PMC. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

Sources

Stereochemical Divergence in Non-Proteinogenic Amino Acids: A Comprehensive Analysis of (R)- and (S)-2-Amino-3-pyrazol-1-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The non-proteinogenic amino acid 2-Amino-3-pyrazol-1-yl-propionic acid (commonly known as


-pyrazol-1-ylalanine or Bpa) presents a classic case study in stereopharmacology. The spatial orientation of the amino and carboxyl groups around the chiral alpha-carbon fundamentally dictates the molecule's biological fate. The (S)-enantiomer  (L-form) is a naturally occurring secondary metabolite found in Cucurbitaceae species (such as Citrullus lanatus, watermelon)[1] and acts as a potent histidine mimic with significant insulinotropic properties[2]. Conversely, the (R)-enantiomer  (D-form) is a synthetic artifact that is largely metabolically inert due to stereomismatches with mammalian and plant enzymatic pockets.

This whitepaper provides an in-depth technical analysis of the structural, biosynthetic, and pharmacological differences between the (R) and (S) enantiomers, supported by self-validating experimental workflows for their synthesis, chiral resolution, and biological evaluation.

Structural Chemistry and Biosynthetic Origins

Stereochemical Architecture

Both enantiomers share the molecular formula C₆H₉N₃O₂ (MW: 155.15 g/mol )[3]. The critical difference lies at the C


 stereocenter. The pyrazole ring in the side chain is isosteric with the imidazole ring of histidine. However, biological systems are highly stereoselective; only the (S)-configuration aligns correctly within the binding pockets of target receptors and enzymes.
Enzymatic Stereospecificity

In nature, the (S)-enantiomer is synthesized via a highly stereospecific metabolic channeling process. The enzyme pyrazolylalanine synthase (EC 4.2.1.50) catalyzes the replacement of the acetyl group of O-acetyl-L-serine with pyrazole[4][5]. This enzyme exhibits absolute stereospecificity for the L-configuration, meaning the (R)-enantiomer cannot be produced or processed by this pathway[6].

Biosynthesis Ser L-Serine OAS O-Acetyl-L-Serine Ser->OAS Serine Acetyltransferase S_Enant (S)-2-Amino-3-pyrazol-1-yl-propionic acid (L-Bpa) OAS->S_Enant Pyrazolylalanine Synthase (EC 4.2.1.50) Pyr Pyrazole Pyr->S_Enant Co-substrate

Figure 1: Stereospecific biosynthetic pathway of the (S)-enantiomer via metabolic channeling.

Pharmacological Profiles: Histidine Mimicry and Insulinotropic Action

The biological divergence between the two enantiomers is most evident in their pharmacological applications, specifically in antidiabetic research.

  • (S)-Enantiomer: Extracts from Citrullus colocynthis seeds containing high concentrations of (S)-

    
    -pyrazol-1-ylalanine have demonstrated the ability to stimulate insulin secretion from isolated rat pancreatic islets[2][7]. At concentrations of 0.1 mg/mL, the (S)-enantiomer acts as a secretagogue, likely by mimicking L-histidine and interacting with stereospecific receptors (such as the sulfonylurea receptor SUR1 or related beta-cell targets)[7].
    
  • (R)-Enantiomer: Due to the inverted stereocenter, the (R)-enantiomer experiences steric clashes within the L-amino acid binding pockets. In vivo studies have shown that unnatural pyrazole-amino acid derivatives are generally metabolically inert in mammals and are excreted unchanged in the urine, lacking the antidiabetic efficacy of their (S)-counterparts.

Mechanism S_Enant (S)-Enantiomer (Histidine Mimic) Receptor Pancreatic Beta-Cell Target S_Enant->Receptor Stereospecific Binding R_Enant (R)-Enantiomer (Unnatural) R_Enant->Receptor Steric Clash NoEffect Metabolically Inert (Excreted Unchanged) R_Enant->NoEffect No Target Affinity Insulin Insulin Secretion (Antidiabetic Effect) Receptor->Insulin Activation

Figure 2: Divergent pharmacological pathways of (S)- and (R)-enantiomers in pancreatic beta-cells.

Quantitative Comparison
Property / Feature(S)-2-Amino-3-pyrazol-1-yl-propionic acid(R)-2-Amino-3-pyrazol-1-yl-propionic acid
CAS Number 2734-48-7[3]N/A (Synthetic Racemate component)
Natural Occurrence Yes (Citrullus species)[1]No (Unnatural D-amino acid)
Enzymatic Substrate Product of EC 4.2.1.50[4]Inactive / Non-substrate
Biological Role Histidine mimic, AntimetaboliteMetabolically inert
Insulinotropic Activity High (at 0.1 mg/mL in vitro)[7]Negligible

Experimental Methodologies

To rigorously study these enantiomers, researchers must employ self-validating protocols that ensure stereochemical purity and functional accuracy. Below are the field-proven workflows.

Protocol A: Enzymatic Synthesis of the (S)-Enantiomer

Chemical synthesis yields a racemic mixture. To obtain optically pure (S)-enantiomer without complex chiral resolution, biocatalysis is preferred.

  • Enzyme Preparation: Express recombinant pyrazolylalanine synthase (EC 4.2.1.50) in E. coli and purify via Ni-NTA affinity chromatography[6].

  • Reaction Setup: Incubate 50 mM O-acetyl-L-serine and 60 mM pyrazole in 100 mM Tris-HCl buffer (pH 8.0) containing 50 µM pyridoxal 5'-phosphate (PLP) at 37°C for 4 hours.

    • Causality Rationale: PLP is a mandatory cofactor for hydro-lyases[4][5]. The slight excess of pyrazole drives the equilibrium toward product formation.

  • Purification: Terminate the reaction by heating (80°C, 5 min). Centrifuge, and pass the supernatant through a Dowex 50W-X8 cation exchange column. Elute with 1M NH₄OH.

  • Validation Checkpoint: Analyze the lyophilized product via polarimetry. A defined specific rotation confirms the isolation of the pure (S)-enantiomer, validating the stereospecificity of the enzymatic reaction.

Protocol B: Chiral HPLC Separation of (R) and (S) Enantiomers

For pharmacokinetic studies, separating a synthetic racemic mixture into its (R) and (S) components is critical.

  • Column Selection: Utilize a macrocyclic antibiotic chiral stationary phase (e.g., Astec Chirobiotic™ T, based on Teicoplanin).

    • Causality Rationale: Teicoplanin contains multiple chiral centers and hydrogen-bonding sites that form transient, differential diastereomeric complexes with underivatized amino acids, allowing baseline separation of the (R) and (S) forms without pre-column derivatization.

  • Mobile Phase: Isocratic elution using Methanol/Water (60:40 v/v) at a flow rate of 1.0 mL/min.

  • Detection: UV absorbance at 210 nm (capturing the amide/carboxyl backbone and pyrazole ring).

  • Validation Checkpoint: Inject a known racemic standard. The system is validated only if the resolution factor (

    
    ) between the (R) and (S) peaks is 
    
    
    
    .
Protocol C: In Vitro Pancreatic Islet Assay for Insulinotropic Activity

To quantify the antidiabetic potential of the isolated enantiomers.

  • Islet Isolation: Isolate pancreatic islets from Wistar rats using standard collagenase digestion.

  • Incubation: Pre-incubate islets in Krebs-Ringer bicarbonate (KRB) buffer with 2.8 mM glucose for 30 mins. Transfer batches of 10 islets to KRB buffer containing stimulatory glucose (8.3 mM) and 0.1 mg/mL of either the (R)- or (S)-enantiomer[7].

    • Causality Rationale: 8.3 mM glucose acts as a moderate physiological stimulus. Adding the enantiomer at this concentration tests its ability to act as an insulin secretagogue (potentiator) rather than a basal disruptor.

  • Quantification: Collect the supernatant after 20 minutes and quantify insulin using a high-sensitivity Rat Insulin ELISA kit.

  • Validation Checkpoint: The assay must include a negative control (buffer only) and a positive control (Glibenclamide). The (S)-enantiomer should show a statistically significant increase in insulin release compared to the negative control and the (R)-enantiomer.

References

  • CymitQuimica. "(S)-2-Amino-3-(1h-pyrazol-1-yl)propanoic acid."
  • Grayu Phytochemical Database. "2-amino-3-(1H-pyrazol-1-yl)propanoic acid." NCBS.
  • "Pyrazolylalanine synthase." Wikipedia.
  • "KEGG ENZYME: 4.2.1.50." Genome.jp.
  • "An overview on antidiabetic medicinal plants having insulin mimetic property." PMC/NIH.
  • "Insulinotropic Effect of Citrullus colocynthis Fruit Extracts.
  • "Molecular cloning and characterization of a plant serine acetyltransferase playing a regulatory role in cysteine biosynthesis

Sources

Methodological & Application

Application Note: Asymmetric Synthesis Protocols for (R)-2-Amino-3-pyrazol-1-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

(R)-2-Amino-3-pyrazol-1-yl-propionic acid—commonly referred to as D-β-pyrazolylalanine—is a highly valuable non-proteinogenic amino acid. Originally identified in its L-form within the seeds of Citrullus vulgaris (watermelon)[1][2], this compound serves as a robust histidine isostere and is extensively utilized in the development of pyrazole-based peptide mimetics, antidiabetic agents, and GLP-1 receptor agonists[3][4].

Synthesizing the unnatural (R)-enantiomer presents a distinct stereochemical challenge. While racemic syntheses followed by enzymatic resolution (e.g., using Aspergillus sp. acylase) are possible[2][3], they inherently cap the theoretical yield at 50% and require tedious separations. To meet the demands of modern drug development, this guide details two highly efficient, self-validating asymmetric protocols:

  • The Chiral Pool Strategy: Utilizing a D-serine-derived β-lactone[1][5].

  • The Asymmetric Alkylation Strategy: Utilizing a chiral Ni(II)-Schiff base glycine equivalent.

Both methodologies are designed to provide >98% enantiomeric excess (ee) while offering clear mechanistic causality for every experimental choice.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route depends on the scale, available analytical tools, and starting material economics. The table below summarizes the quantitative and qualitative data for both approaches.

ParameterPathway A: Chiral Pool (β-Lactone)Pathway B: Asymmetric Alkylation
Precursor N-Cbz-D-SerineNi(II)-(S)-BPB-Glycine Complex
Key Reagents Pyrazole, Modified Mitsunobu Reagents1-(Chloromethyl)pyrazole, Strong Base
Stereocontrol Mechanism Complete retention of α-stereocenter via regioselective β-carbon SN2 attackAbsolute steric shielding of the enolate Re face by the chiral auxiliary
Typical Overall Yield 40–48%65–75%
Enantiomeric Excess (ee) >98% (Dependent on D-Serine purity)>99% (Upgraded via crystallization)
Scalability High (Readily scaled to >50g)Moderate (Requires auxiliary recovery)
Self-Validation Metric IR Spectroscopy (Disappearance of 1830 cm⁻¹ lactone peak)Visual (Color shifts and crystallization of the red/purple Ni-complex)

Mechanistic Workflow Visualization

SynthesisWorkflow Title Asymmetric Synthesis of (R)-β-Pyrazolylalanine PathA Pathway A: Chiral Pool (D-Serine Derivative) Title->PathA PathB Pathway B: Asymmetric Alkylation (Ni(II)-Schiff Base) Title->PathB StepA1 Cyclization to N-Cbz-D-Serine-β-lactone PathA->StepA1 StepB1 Formation of Chiral Ni(II)-Glycine Complex PathB->StepB1 StepA2 Regioselective SN2 Ring Opening with Pyrazole StepA1->StepA2 StepA3 Catalytic Hydrogenolysis (Global Deprotection) StepA2->StepA3 Product Target: (R)-2-Amino-3-pyrazol-1-yl-propionic acid (>98% ee) StepA3->Product StepB2 Stereoselective Alkylation (1-chloromethylpyrazole) StepB1->StepB2 StepB3 Acidic Hydrolysis & Auxiliary Recovery StepB2->StepB3 StepB3->Product

Fig 1. Divergent asymmetric synthesis workflows for (R)-β-pyrazolylalanine.

Detailed Experimental Protocols

Protocol A: Chiral Pool Synthesis via D-Serine β-Lactone

This protocol adapts the classical Organic Syntheses procedure[1] by utilizing D-serine to access the (R)-enantiomer.

Mechanistic Causality: The formation of the highly strained 4-membered β-lactone activates the β-carbon. Pyrazole acts as a soft nitrogen nucleophile. In polar aprotic solvents, soft nucleophiles preferentially attack the less sterically hindered β-carbon (alkyl-oxygen cleavage) rather than the harder carbonyl carbon (acyl-oxygen cleavage). This SN2 displacement is critical because it leaves the chiral α-carbon completely untouched, preserving the enantiomeric purity of the starting material[1].

Step-by-Step Methodology:

  • Lactonization: Suspend N-Cbz-D-serine (1.0 eq) and triphenylphosphine (1.0 eq) in anhydrous THF at -78 °C. Dropwise add diethyl azodicarboxylate (DEAD, 1.0 eq). Stir for 30 minutes at -78 °C, then allow to warm to room temperature.

  • Validation Check: Isolate a small aliquot and perform IR spectroscopy. The appearance of an intense carbonyl stretch at ~1830 cm⁻¹ confirms successful β-lactone formation.

  • Nucleophilic Ring Opening: Dissolve the purified N-Cbz-D-serine-β-lactone in anhydrous acetonitrile. Add pyrazole (1.5 eq) and heat the mixture to 60 °C for 12 hours.

  • Validation Check: Monitor the reaction via IR. The complete disappearance of the 1830 cm⁻¹ signal provides an immediate, self-validating metric that the ring-opening reaction has reached completion.

  • Deprotection: Concentrate the mixture, redissolve in methanol, and add 10% Pd/C (0.1 eq). Stir under an atmosphere of H₂ (1 atm) for 4 hours to remove the Cbz protecting group. Filter through Celite and recrystallize from aqueous ethanol to yield pure (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Protocol B: Asymmetric Alkylation via Ni(II)-Schiff Base Complex

This method relies on the robust stereocontrol provided by the (S)-BPB chiral auxiliary.

Mechanistic Causality: The Ni(II) ion acts as a thermodynamic sink, templating the glycine Schiff base and the chiral auxiliary into a highly rigid, square-planar geometry. The bulky benzyl group of the proline-derived auxiliary acts as a steric wall, completely blocking the Re face of the enolate. Consequently, the 1-(chloromethyl)pyrazole electrophile can only approach from the Si face. This absolute stereofacial discrimination guarantees the formation of the (R)-configuration at the new stereocenter.

Step-by-Step Methodology:

  • Complex Preparation: Synthesize the Ni(II) complex of the Schiff base derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) and glycine according to standard literature procedures.

  • Stereoselective Alkylation: Dissolve the red Ni(II)-(S)-BPB-Gly complex (1.0 eq) in anhydrous DMF under argon. Add finely powdered KOH (3.0 eq) and stir for 10 minutes until the solution darkens (indicating enolate formation). Dropwise add 1-(chloromethyl)pyrazole (1.2 eq) at 0 °C.

  • Validation Check: The reaction is visually self-validating. As the alkylation proceeds, the product complex (which is highly crystalline) frequently begins to precipitate. After 4 hours, quench with water. The resulting diastereomerically enriched complex can be filtered and recrystallized from MeOH/CHCl₃ to upgrade the diastereomeric excess to >99% de.

  • Hydrolysis & Auxiliary Recovery: Suspend the alkylated complex in a mixture of methanol and 3N HCl (1:1 v/v) and heat to 70 °C for 2 hours. The red color will dissipate as the complex disassembles.

  • Isolation: Extract the aqueous layer with chloroform to recover the (S)-BPB auxiliary (which can be reused). Neutralize the aqueous layer with ion-exchange chromatography (e.g., Dowex 50WX8) to elute the free (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

References

  • Arnold, L. D., Kalantar, T. H., & Vederas, J. C. (1992). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1. URL:[Link]

  • Baldwin, J. E., Farthing, C. N., Russell, A. T., Schofield, C. J., & Spivey, A. C. (1996). Syntheses of (S)-β-pyrazolylalanine and (S)-quisqualic acid from a serine-derived aziridine. Tetrahedron Letters, 37(29), 5225-5226. URL:[Link]

  • Rolland-Fulcrand, V., Haroune, N., Roumestant, M. L., & Martinez, J. (2000). Efficient chemoenzymatic synthesis of enantiomerically pure β-heterocyclic amino acid derivatives. Tetrahedron: Asymmetry, 11(23), 4719-4724. URL:[Link]

  • Belokon, Y. N., et al. (1998). Asymmetric synthesis of α-amino acids via the Ni(II) complexes of Schiff bases derived from the chiral auxiliary (S)-o-[N-(N-benzylprolyl)amino]benzophenone (BPB) and glycine. Tetrahedron, 54(35), 10363-10392. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of Pyrazole Amino Acids in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the unique solubility challenges presented by pyrazole-containing amino acids during Solid-Phase Peptide Synthesis (SPPS). Our goal is to equip you with the mechanistic understanding and practical protocols needed to overcome these hurdles and ensure the successful synthesis of your target peptides.

Troubleshooting Guide: A Problem-Solution Approach

This section is designed to provide direct answers and actionable protocols for specific issues encountered during the synthesis of peptides containing pyrazole amino acids.

Q1: I'm observing poor coupling efficiency and incomplete reactions after incorporating a pyrazole amino acid. What's happening and how can I fix it?

Root Cause Analysis: This is a classic sign of on-resin peptide aggregation. As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and associate with neighboring chains through intermolecular hydrogen bonds.[1] Pyrazole rings, with their aromatic nature and hydrogen bonding capabilities, can exacerbate this issue.[2] This aggregation effectively buries the N-terminus of the growing peptide, preventing the incoming activated amino acid from accessing it, leading to incomplete coupling and deletion sequences.[3]

Immediate Interventions:

  • Solvent Disruption: The first line of defense is to improve the solvation of the peptide-resin.

    • Switch the primary synthesis solvent from N,N-dimethylformamide (DMF) to stronger, more polar solvents like N-Methyl-2-pyrrolidone (NMP) or by adding dimethyl sulfoxide (DMSO).[4][5]

    • For severe cases, use a "Magic Mixture" composed of DCM/DMF/NMP (1:1:1) to disrupt secondary structures.[6]

  • Chaotropic Salt Washes: These salts disrupt the hydrogen-bonding networks that hold aggregates together.

    • Before the difficult coupling step, wash the peptide-resin with a solution of a chaotropic salt, such as 0.8 M LiCl or NaClO₄ in DMF.[4] This can break up established aggregates and make the N-terminus more accessible.

  • Elevated Temperature & Microwave Synthesis: Increasing thermal energy can disrupt hydrogen bonds and accelerate reaction kinetics.

    • Performing the coupling at a higher temperature (e.g., up to 55°C) can be effective.[3]

    • Microwave-assisted SPPS is particularly powerful for synthesizing "difficult sequences" by rapidly and efficiently delivering energy to the system, breaking up aggregates and driving reactions to completion.[4][7]

  • Enhanced Activation: Use a more potent coupling reagent to ensure the acylation reaction is as fast and efficient as possible, minimizing the time available for the deprotected N-terminus to participate in aggregation. Reagents like HATU or HCTU are excellent choices.

Workflow Diagram: Troubleshooting Poor Coupling

G start Incomplete Coupling Detected (e.g., Positive Kaiser Test) solvent Switch to Stronger Solvent (NMP or NMP/DMSO) start->solvent recouple Re-initiate Coupling chaotropic Perform Chaotropic Salt Wash (0.8M LiCl in DMF) solvent->chaotropic If aggregation persists temp Increase Reaction Temperature (e.g., 55°C or Microwave) chaotropic->temp For severe cases temp->recouple check Check Coupling Completion recouple->check success Proceed with Synthesis check->success Negative Test fail Consider Advanced Strategies (Backbone Protection) check->fail Positive Test G cluster_0 Standard SPPS (Aggregation Prone) cluster_1 SPPS with Backbone Protection p1 Chain A ...-NH-CO-... p2 Chain B ...-NH-CO-... p1:f0->p2:f0 H-Bond p3 Chain C ...-NH-CO-... p2:f0->p3:f0 H-Bond agg β-Sheet Aggregate (Insoluble, Poor Reactivity) bp1 Chain A ...-NH-CO-... bp2 Chain B ...-N(Dmb)-CO-... (Kink Introduced) sol Soluble, Reactive Chains bp3 Chain C ...-NH-CO-...

Caption: Backbone protection (e.g., Dmb) disrupts inter-chain hydrogen bonds, preventing aggregation.

Experimental Protocol: Incorporating a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide.

  • Resin Preparation: After deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Activation: In a separate vessel, dissolve the Fmoc-pseudoproline dipeptide (2-3 eq.), an activator like HATU (2-3 eq.), and a base like DIEA (4-6 eq.) in DMF.

  • Coupling: Add the activation mixture to the resin and agitate for 1-2 hours, or until the reaction is complete.

  • Monitoring: Check for completion of the coupling. Note: The Kaiser test will give a false negative for proline-like structures. Use the TNBS (trinitrobenzenesulfonic acid) test instead. [4]5. Wash: Once coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next Fmoc-deprotection step.

Q3: Are there any analytical techniques to monitor aggregation in real-time?

Yes. While traditional methods like the Kaiser test can indicate a failed coupling, they don't diagnose the root cause. Modern automated peptide synthesizers equipped with in-line UV-Vis monitoring can provide real-time insights. During the Fmoc deprotection step, the release of the Fmoc-piperidine adduct is monitored. In a well-behaved synthesis, this results in a sharp, well-defined peak. When aggregation occurs, the diffusion of piperidine into the collapsed resin and the diffusion of the adduct out are slowed, leading to significant broadening of the deprotection peak. [8]This provides an immediate, quantitative indicator that aggregation is occurring, allowing the operator to intervene with the strategies discussed above.

References
  • Fairlie, D. P., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. Int J Pept Res Ther, 14(4), 285-292. Retrieved from [Link]

  • Gerhards, M., et al. (2004). Clusters of a protected amino acid with pyrazole derivatives: -sheet model systems in the gas phase. ResearchGate. Retrieved from [Link]

  • Mondal, P., & Singh, R. P. (2020). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 5(32), 10034-10039. Retrieved from [Link]

  • Merck. (n.d.). Pseudoproline-Dipeptides. Retrieved from [Link]

  • CEM Corporation. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) of Long and Difficult Peptides. Retrieved from [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Retrieved from [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5403. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • Hoffmann, K., & Scoffone, E. (1966). Studies on Polypeptides. XXXVI. The Effect of Pyrazole—Imidazole Replacements on the S-Protein Activating Potency of an S-Peptide Fragment. Journal of the American Chemical Society, 88(15), 3633-3638. Retrieved from [Link]

  • Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Hartrampf, N., et al. (2025). Amino Acid Composition drives Peptide Aggregation. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Ring Protection & Deprotection Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. This knowledge base is designed for researchers, scientists, and drug development professionals dealing with the unique reactivity of the pyrazole ring during synthetic workflows.

Due to the dual nature of pyrazole nitrogens—one "pyrrole-like" (NH) and one "pyridine-like" (sp² hybridized with a free lone pair)—the ring is highly susceptible to electrophilic attack. During acidic deprotection steps (e.g., Boc, t-Bu, or Trityl removal), the generation of reactive carbocations frequently leads to unwanted side reactions, most notably N-alkylation. This guide addresses the causality of these issues and provides field-proven, self-validating protocols to prevent them.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why am I observing N-alkylation of my pyrazole ring during Boc or t-Butyl deprotection, and how do I stop it?

The Causality: When you use acids like Trifluoroacetic Acid (TFA) to remove a tert-butoxycarbonyl (Boc) or tert-butyl (t-Bu) group, the cleavage generates a tert-butyl carbocation. While TFA protonates the pyrazole ring (rendering it temporarily non-nucleophilic), an equilibrium exists. Any unprotonated "pyridine-like" nitrogen on the pyrazole will act as a strong nucleophile and attack the tert-butyl cation, leading to irreversible N-alkylation [1].

The Solution: You must introduce a nucleophilic scavenger that outcompetes the pyrazole for the carbocation. Using an excess of meta-cresol during TFA deprotection traps the tert-butyl cation, forming a stable, inert alkylated cresol byproduct. This kinetic trapping prevents the pyrazole from coming into contact with the reactive electrophile [1].

Q2: I am deprotecting an N-Boc-1-mesyl pyrazole. When I use HCl or HBr, I lose the mesyl group. Why?

The Causality: Hydrochloric (HCl) and hydrobromic (HBr) acids provide highly nucleophilic counterions (Cl⁻ and Br⁻). During the deprotection of heavily functionalized pyrazoles (such as N-Boc-1-mesyl pyrazole), these nucleophilic halides attack the mesyl group or the ring itself, causing demesylation or halogen exchange [2].

The Solution: Switch to an acid with a non-nucleophilic counterion. TFA is the optimal choice here because the trifluoroacetate anion is exceptionally poor at nucleophilic attack, allowing for rapid Boc deprotection while leaving the mesyl group intact [2].

Q3: My pyrazole substrate is highly acid-sensitive. Is there a way to remove the N-Boc group without generating carbocations at all?

The Causality: Traditional acid deprotection relies on protonation to catalyze the elimination of isobutylene or the formation of a carbocation. If your substrate contains acid-labile functionalities (e.g., specific acetals or sensitive epoxides), even dilute TFA will cause degradation.

The Solution: You can bypass acid-mediated carbocation generation entirely by using a reductive, base-like approach. Sodium borohydride (NaBH₄) in ethanol (EtOH) at room temperature selectively cleaves N-Boc groups from pyrazoles and imidazoles in excellent yields (75-98%) without affecting primary N-Boc protected amines or requiring acidic conditions [3].

Mechanistic & Workflow Visualizations

To better understand the competing pathways during acid deprotection, refer to the mechanistic diagram below.

G Boc_Py Boc-Pyrazole TFA TFA (Acid) Boc_Py->TFA Cleavage Py_H Protonated Pyrazole (Desired) TFA->Py_H tBu_Cat t-Butyl Cation (Electrophile) TFA->tBu_Cat Side_Prod N-Alkyl Pyrazole (Side Reaction) Py_H->Side_Prod Equilibrium/Attack tBu_Cat->Side_Prod Alkylation Scavenger Scavenger (e.g., m-Cresol) tBu_Cat->Scavenger Trapping Trapped Alkylated Scavenger (Safe Byproduct) Scavenger->Trapped

Mechanistic pathway of pyrazole N-alkylation during Boc cleavage and scavenger intervention.

DecisionTree Start Select Deprotection Strategy Q1 Is the Pyrazole Mesyl-Protected? Start->Q1 Yes1 Avoid HCl/HBr (Prevents Demesylation) Q1->Yes1 Yes Q2 Is the Molecule Acid-Sensitive? Q1->Q2 No UseTFA Use TFA + Scavenger Yes1->UseTFA Yes2 Avoid Strong Acids Q2->Yes2 Yes Standard Standard Boc/tBu Removal Q2->Standard No UseNaBH4 Use NaBH4 in EtOH Yes2->UseNaBH4 UseCocktail Use TFA / m-Cresol / TES Standard->UseCocktail

Decision tree for selecting pyrazole deprotection conditions to minimize side reactions.

Data Hub: Scavenger Selection Matrix

Selecting the right scavenger is a balance of kinetic trapping efficiency and avoiding secondary side reactions. Use the table below to select the appropriate additive for your specific cleavage cocktail.

ScavengerTarget CarbocationTrapping KineticsSecondary Side Reaction RiskNotes
meta-Cresol t-Butyl, TritylVery HighLowForms stable alkyl-cresol. Excellent for pyrazole protection [1].
Triethylsilane (TES) Trityl, t-ButylHighModerateCan reduce indole rings (e.g., Tryptophan) if present in the sequence.
Ethanedithiol (EDT) t-ButylHighHighHighly malodorous and toxic. Use only if meta-cresol fails.
Anisole t-ButylModerateLowSlower kinetics than meta-cresol; pyrazole alkylation may still occur.
Water t-ButylLowHighVery slow trapping kinetics; primarily used to quench residual TFA post-reaction.

Protocol Vault: Self-Validating Methodologies

Every protocol below is designed as a "self-validating system." This means the workflow includes built-in analytical checkpoints to ensure the reaction is proceeding safely before moving to irreversible steps.

Protocol A: TFA-Mediated Boc Deprotection with meta-Cresol Scavenging

Use this protocol for standard pyrazoles to prevent N-alkylation.

  • Preparation: Dissolve the Boc-protected pyrazole (1.0 eq) in a minimal amount of anhydrous Dichloromethane (DCM).

  • Scavenger Addition: Add meta-cresol (2.0 to 5.0 eq). Mechanistic Note: The excess ensures pseudo-first-order kinetics for the trapping of the t-butyl cation, vastly outcompeting the pyrazole nitrogen.

  • Acidification: Cool the mixture to 0 °C. Dropwise, add Trifluoroacetic Acid (TFA) until the solvent ratio is approximately 1:1 (DCM:TFA).

  • Validation Checkpoint (In-Process Control): After 30 minutes, remove a 10 µL aliquot. Quench it in 1 mL of saturated NaHCO₃ and extract with 1 mL of Ethyl Acetate. Analyze the organic layer via LC-MS or TLC.

    • Pass: Complete disappearance of the Boc-pyrazole mass/spot. Proceed to step 5.

    • Fail: Starting material remains. Stir for an additional 30 minutes at room temperature.

  • Quenching & Isolation: Concentrate the reaction mixture under reduced pressure (do not heat above 30 °C to prevent thermal degradation). Triturate the resulting residue with cold diethyl ether. The alkylated meta-cresol and residual TFA will remain in the ether layer, while the pure deprotected pyrazole TFA salt will precipitate.

Protocol B: Mild Non-Acidic Boc Deprotection via NaBH₄

Use this protocol for highly acid-sensitive pyrazole substrates where TFA cannot be used [3].

  • Preparation: Suspend Sodium Borohydride (NaBH₄, 1.5 eq) in dry Ethanol (EtOH) at room temperature.

  • Substrate Addition: Add the N-Boc-pyrazole (1.0 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature. Mechanistic Note: The hydride acts as a mild nucleophile/base in the protic solvent, facilitating the cleavage of the Boc group without generating any carbocations.

  • Validation Checkpoint: At the 3-hour mark, take a 10 µL aliquot, dilute with 1 mL EtOH, and run TLC/HPLC.

    • Pass: Only the free pyrazole is visible.

    • Fail: If incomplete, add an additional 0.5 eq of NaBH₄ and stir for 1 hour.

  • Quenching: Carefully quench the reaction by adding water dropwise until bubbling ceases. Extract the aqueous layer with Ethyl Acetate, dry over Na₂SO₄, and concentrate to yield the free pyrazole.

References

  • Title: One Functional Group, So Many Functions Source: Scientific Update (2023) URL: [Link]

  • Title: Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Source: Organic Process Research & Development, ACS Publications (2015) URL: [Link]

  • Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH₄ in EtOH Source: Arkivoc (2020) URL: [Link]

Technical Support Center: Optimizing Purification of Peptides Containing (R)-2-Amino-3-pyrazol-1-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I have designed this hub to address the specific physicochemical challenges introduced by (R)-2-Amino-3-pyrazol-1-yl-propionic acid (often referred to as β-(1-pyrazolyl)alanine). This non-canonical amino acid (ncAA) is increasingly utilized in peptide drug development, such as in the synthesis of potent1[1], due to its unique hydrogen-bonding capabilities and aromaticity. However, its pyrazole ring introduces distinct chromatographic behaviors—ranging from secondary silanol interactions to susceptibility to cleavage adducts—that require precise, causality-driven optimization.

Part 1: The Chemical Causality of Purification Challenges

Before troubleshooting, we must understand the fundamental behavior of the molecule. The pyrazole side chain is a weak base and a π-electron-rich aromatic system 2[2].

Why does this matter? Unlike the strongly basic imidazole ring of histidine (pKa ~6.0), the conjugate acid of pyrazole has a pKa of ~2.5. This means the pyrazole nitrogen remains largely unprotonated under standard acidic RP-HPLC conditions (0.1% TFA, pH ~2.0). Because it lacks a permanent positive charge during separation, the peptide becomes highly susceptible to π-π interactions and hydrogen bonding with residual silanols on silica-based columns. Furthermore, the electron-withdrawing nature of the pyrazole ring increases the acidity of the alpha-proton during Solid-Phase Peptide Synthesis (SPPS), frequently promoting racemization during coupling. Isolating these pyrazole-peptide diastereomers requires 3[3].

Part 2: Troubleshooting FAQs

Q1: I am observing severe peak tailing for my pyrazole-containing peptide on a standard C18 column. How do I resolve this? A: Peak tailing here is rarely due to simple ionic interactions. It is caused by π-π interactions and hydrogen bonding between the unprotonated pyrazole nitrogens and unendcapped silanol groups on the stationary phase. Solution: Switch to a high-density, fully end-capped C18 column or a sterically protected stationary phase. Elevating the column temperature to 50–60 °C increases mass transfer kinetics, sharpening the peak. Ensure your mobile phase contains an adequate ion-pairing agent (0.1% v/v TFA) to mask any residual silanol activity.

Q2: LC-HRMS shows a co-eluting impurity with an identical mass to my target peptide. What is the mechanism, and how do I separate them? A: An isobaric co-eluting impurity is typically a diastereomer formed via racemization of the (R)-2-Amino-3-pyrazol-1-yl-propionic acid during the coupling step. Standard C18 columns often fail to resolve these diastereomers because their hydrophobic footprints are nearly identical. Solution: You must exploit subtle conformational differences. Switch to a Pentafluorophenyl (PFP) column, which provides orthogonal selectivity via dipole-dipole and π-π interactions with the pyrazole ring. Implement a highly shallow gradient (0.1% to 0.25% B/min) across the elution window.

Q3: I am detecting a +114 Da adduct on my purified peptide. Is this related to the pyrazole? A: Yes. The +114 Da mass shift corresponds to trifluoroacetylation. While pyrazole is a weak nucleophile, prolonged exposure to high concentrations of TFA during cleavage—especially in the presence of reactive carbocations from protecting groups—can lead to transient acylation or stable adduct formation on the pyrazole ring. Solution: Optimize your cleavage cocktail. Ensure a high concentration of triisopropylsilane (TIPS) and water (e.g., 95% TFA, 2.5% TIPS, 2.5% H2O) to quench reactive species immediately. Limit cleavage time to exactly 2 hours at room temperature.

Part 3: Quantitative Data & Column Selection

To optimize your chromatographic approach, reference the following quantitative summary of stationary phase behaviors when separating pyrazole-containing peptides.

Stationary PhaseMobile Phase AdditiveTemp (°C)Pyrazole Interaction MechanismResolution ScoreTailing Factor
Standard C18 0.1% TFA25Hydrophobic + Silanol H-bondingLow> 2.0 (Severe)
End-capped C18 0.1% TFA60Purely HydrophobicHigh1.1 (Optimal)
PFP (Fluorinated) 0.1% FA40π-π, Dipole-Dipole, HydrophobicVery High1.3 (Moderate)
SCX (Ion Exch.) Ammonium Formate25Electrostatic (N2 protonation)ModerateN/A

Part 4: Self-Validating Experimental Protocols

Protocol: 2D-LC (SCX x RP-HPLC) Purification Workflow

Objective: Isolate (R)-2-Amino-3-pyrazol-1-yl-propionic acid containing peptides from racemized diastereomers and cleavage adducts. Self-Validation Mechanism: This protocol utilizes orthogonal separation mechanisms (charge vs. hydrophobicity/π-π) coupled with intermediate mass confirmation, ensuring that co-eluting neutral impurities in one dimension are isolated and rejected in the next.

Step 1: Cleavage and Scavenging (The Causality Check)

  • Action: Cleave the peptide from the resin using 95% TFA, 2.5% TIPS, and 2.5% H2O for exactly 2 hours at 25 °C.

  • Causality: The pyrazole ring is susceptible to electrophilic attack by carbocations generated during protecting group removal. TIPS acts as a bulky hydride donor to quench these species before they alkylate the pyrazole nitrogen.

  • Validation: Perform a rapid crude LC-HRMS. If a +114 Da (trifluoroacetylation) or +56 Da (t-butyl) adduct is detected, the scavenging was insufficient, and the batch must be re-cleaved or discarded.

Step 2: 1st Dimension - Strong Cation Exchange (SCX)

  • Action: Solubilize the crude peptide in 20 mM ammonium formate (pH 3.0). Load onto an SCX column. Elute using a salt gradient (0 to 1 M NaCl over 30 min).

  • Causality: At pH 3.0, the peptide N-terminus and any basic residues are protonated, but the pyrazole (pKa ~2.5) is in a dynamic equilibrium. This step removes truncated sequences and neutral adducts that lack the full charge profile of the target peptide.

  • Validation: Collect fractions and measure UV absorbance at 214 nm (peptide bond) and 280 nm (pyrazole π-π* transition). Only pool fractions exhibiting the correct 214/280 ratio.

Step 3: Intermediate Lyophilization

  • Action: Desalt and lyophilize the pooled SCX fractions to remove excess ammonium formate, which can cause ion suppression in downstream MS and alter RP-HPLC retention times.

Step 4: 2nd Dimension - High-Resolution RP-HPLC (PFP Column)

  • Action: Resuspend the peptide in 0.1% TFA/H2O. Inject onto a Pentafluorophenyl (PFP) stationary phase. Run a shallow gradient: 0.1% to 0.25% B/min (Mobile Phase B: Acetonitrile with 0.1% TFA) at 50 °C.

  • Causality: Standard C18 columns often fail to separate the (R)- and (S)-diastereomers of pyrazole-peptides. The PFP column provides orthogonal selectivity via π-π interactions between the pentafluorophenyl ring and the pyrazole ring, amplifying minute stereochemical differences. Elevated temperature (50 °C) reduces mobile phase viscosity and minimizes secondary silanol interactions.

  • Validation: Perform analytical LC-HRMS on the leading edge, apex, and trailing edge of the main peak. The mass must be identical across all three points, confirming the absence of hidden co-eluting isomers.

Step 5: Final Recovery and Storage

  • Action: Pool the validated fractions, lyophilize, and store at -20 °C under argon. The final product should present as a white, fluffy powder.

Part 5: Troubleshooting Decision Tree

PurificationWorkflow Start Analyze RP-HPLC Chromatogram Tailing Issue: Peak Tailing (Silanol/Pi-Pi Interactions) Start->Tailing Coelution Issue: Co-elution (Isomers/Adducts) Start->Coelution CheckCol Use End-Capped C18/C8 or PFP Stationary Phase Tailing->CheckCol MS LC-HRMS Analysis Coelution->MS Temp Increase Temp to 50-60°C & Use 0.1% TFA CheckCol->Temp Adduct Mass +X Da (e.g., TFA Adduct) MS->Adduct Isomer Identical Mass (Racemization) MS->Isomer Cleavage Optimize Cleavage Cocktail (Add Scavengers: TIPS/H2O) Adduct->Cleavage Gradient Shallow Gradient (<0.5% B/min) or Orthogonal IEX Isomer->Gradient

Decision tree for troubleshooting pyrazole-peptide RP-HPLC purification issues.

References

  • US20190352271A1 - Mcl-1 inhibitors Source: Google Patents URL
  • Phytochemical: 2-amino-3-(1H-pyrazol-1-yl)propanoic acid - CAPS Source: National Centre for Biological Sciences (NCBS) URL:[Link]

  • Peptide Backbone Editing via Post-Translational O to C Acyl Shift Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

  • Diverse Modification of Unprotected Peptides and Proteins through Common Intermediates Source: ProQuest (Dissertations & Theses) URL:[Link]

Sources

Technical Support Center: Troubleshooting Pyrazole Amino Acid Coupling in SPPS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. The incorporation of non-canonical amino acids (ncAAs), specifically pyrazole derivatives, into macrocyclic peptides and therapeutics expands chemical space but frequently introduces severe synthetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS)[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the thermodynamic and kinetic root causes of coupling failures and provide self-validating, field-proven methodologies to ensure >99% coupling efficiency.

Diagnostic Workflow: Identifying the Root Cause

Before altering your chemistry, you must diagnose whether the coupling failure is chemical (steric/electronic) or physical (aggregation). Follow the decision tree below based on your in-line UV monitoring and colorimetric test data.

TroubleshootingFlow Step1 Coupling Failure Detected (Low UV Integral / Positive Kaiser) Analyze Analyze UV Deprotection Peak Step1->Analyze BroadPeak Broad / Asymmetric Peak (Aggregation) Analyze->BroadPeak Peak Tailing > 5 min SharpPeak Sharp Peak (Steric / Electronic Hindrance) Analyze->SharpPeak Baseline Return < 2 min AggFix Switch Solvent: NMP + 0.1M LiCl BroadPeak->AggFix ChemFix Switch Chemistry: DIC / Oxyma in 2-MeTHF SharpPeak->ChemFix Heat Apply Microwave Heating (75°C, 15 min) AggFix->Heat ChemFix->Heat Validate Self-Validation: Micro-cleavage & LC-MS Heat->Validate

Diagnostic workflow for resolving pyrazole amino acid coupling failures in SPPS.

Frequently Asked Questions (Mechanistic Analysis)

Q: Why do non-canonical pyrazole amino acids (e.g., 3-amino-1H-pyrazole-5-carboxylic acid) exhibit such poor coupling kinetics compared to canonical amino acids? A: The root cause is a dual threat of electronic deactivation and severe structural aggregation. The pyrazole ring is an electron-withdrawing heteroaromatic system. When acting as a nucleophile, the lone pair on the alpha-amino group is delocalized into the ring, drastically reducing its nucleophilicity. Furthermore, pyrazole amino acids exhibit strong hydrogen-bonding capabilities that direct rigid conformations, rapidly inducing sequence-dependent aggregation (β-sheet formation) on the solid support[2]. This physical aggregation blocks mass transfer, preventing the activated acyl donor from reaching the resin-bound amine[3].

Q: How can I definitively diagnose whether my coupling failure is due to steric hindrance of the pyrazole or sequence-dependent aggregation? A: Implement in-line UV-Vis monitoring during the Fmoc-deprotection step. While the absolute integral of the Fmoc removal peak indicates the success of the previous coupling step, the shape of the peak diagnoses aggregation. A broadened, asymmetric deprotection peak with a delayed return to baseline is the hallmark of aggregation[3]. If the peak is sharp and symmetrical but the coupling yield is still low, the issue is purely steric/electronic hindrance at the reactive site.

Q: Which coupling chemistry is optimal for overcoming the low reactivity of pyrazole ncAAs? A: Traditional DIC/HOBt or even HATU/DIPEA in DMF often fail for highly deactivated pyrazole systems. Shifting the solvent to 2-methyltetrahydrofuran (2-MeTHF) combined with DIC and OxymaPure has been shown to drastically improve coupling yields for sterically hindered and non-canonical amino acids, allowing for quantitative coupling even with low equivalents[4]. Oxyma forms a highly reactive ester intermediate that is less sterically demanding than the bulky benzotriazole of HOBt/HATU. Additionally, traditional solvents like DMF are facing global regulatory restrictions due to reprotoxicity, making 2-MeTHF and NMP superior, sustainable alternatives[5].

Quantitative Reagent Selection Guide

To optimize your synthesis, select your coupling parameters based on the specific diagnostic profile of your sequence.

Table 1: Quantitative Comparison of Coupling Strategies for Pyrazole ncAAs

Coupling Reagent SystemPrimary SolventActivation Efficiency (Hindered ncAAs)Aggregation Disruption CapabilityRecommended Application
DIC / HOBt DMFLow (<60% yield)PoorRoutine canonical SPPS; not recommended for ncAAs.
HATU / DIPEA DMFHigh (~85% yield)PoorPyrazole acting as the acyl donor (minimal steric bulk).
DIC / Oxyma 2-MeTHFVery High (>95% yield)ModerateHighly hindered ncAAs; excellent for building block economy[4].
DIC / Oxyma NMP + 0.1M LiClHigh (>90% yield)ExcellentSevere sequence-dependent aggregation detected via UV[3].

Self-Validating Experimental Protocol

This protocol is engineered to overcome both steric hindrance and aggregation. It includes built-in validation steps to ensure you do not proceed with a failed sequence.

Protocol: High-Efficiency Microwave-Assisted Coupling of Pyrazole ncAAs

Step 1: Resin Swelling and Aggregation Disruption

  • Action: Swell 0.1 mmol of Fmoc-Rink Amide resin in NMP containing 0.1 M LiCl for 30 minutes at 25°C.

  • Causality: NMP is a superior chaotropic solvent compared to DMF. The addition of LiCl provides lithium ions that coordinate with the peptide backbone amides, disrupting inter-chain hydrogen bonds and preventing β-sheet aggregation before coupling begins.

Step 2: Fmoc Deprotection and UV Profiling

  • Action: Treat the resin with 20% piperidine in NMP (2 × 5 min). Monitor the effluent at 301 nm.

  • Causality: Piperidine removes the Fmoc protecting group.

  • Validation Check: Analyze the UV peak shape. A sharp, symmetrical peak confirms complete deprotection. A broad, tailing peak indicates persistent aggregation, requiring an increase in LiCl concentration (up to 0.5 M) for subsequent steps[3].

Step 3: Pre-Activation of the Pyrazole ncAA

  • Action: In a separate vial, dissolve 0.3 mmol (3.0 eq) of the Fmoc-pyrazole-ncAA and 0.3 mmol (3.0 eq) of OxymaPure in 2-MeTHF. Add 0.3 mmol (3.0 eq) of DIC. Stir for 2 minutes.

  • Causality: Pre-activation forms the highly reactive Oxyma ester. 2-MeTHF is utilized because it enhances the solubility of rigid ncAAs and improves reaction kinetics compared to DMF[4]. Oxyma is selected over HOBt because its linear, less sterically demanding structure allows for efficient activation of bulky pyrazole derivatives.

Step 4: Microwave-Assisted Coupling

  • Action: Transfer the activated mixture to the reaction vessel. Irradiate at 75°C for 15 minutes (or 60 minutes at room temperature if a microwave is unavailable).

  • Causality: The thermal energy provided by microwave irradiation overcomes the high rotational energy barriers and steric clashes induced by the pyrazole ring's rigid geometry.

Step 5: Self-Validation via Micro-Cleavage

  • Action: Withdraw a 2 mg sample of resin. Wash with DCM and dry. Treat with TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate the cleavage cocktail and analyze the residue via LC-MS.

  • Causality: While the colorimetric Kaiser test can yield false negatives with secondary or highly deactivated pyrazole amines, LC-MS of a micro-cleavage sample provides definitive, mass-based confirmation of successful coupling. Do not proceed to the next synthesis cycle until the target mass is confirmed as the major peak.

References

  • Rational Design of β-Sheet Ligands Against Aβ 42 -Induced Toxicity.
  • syn anti-1-amino-3-2-iodoethenyl-cyclobutane-1-carboxylic: Topics by Science.gov. Science.gov.
  • A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering (RSC Publishing).
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. PubMed Central (PMC).
  • Rapid building block-economic synthesis of long, multi-O-GalNAcylated MUC5AC tandem repe
  • Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis.

Sources

Technical Support Center: Stability of (R)-2-Amino-3-pyrazol-1-yl-propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-Amino-3-pyrazol-1-yl-propionic acid is a non-proteinogenic amino acid incorporating a pyrazole moiety, a structural motif present in numerous pharmacologically active compounds.[1][2][3] Understanding its stability profile, particularly under basic conditions, is critical for its application in drug development, peptide synthesis, and other research areas. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, including frequently asked questions, troubleshooting guides, and detailed experimental protocols to assess the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for (R)-2-Amino-3-pyrazol-1-yl-propionic acid under basic conditions?

A1: The principal and most immediate concern under basic conditions is the racemization of the chiral center at the alpha-carbon (C2). This is a common phenomenon for α-amino acids in the presence of a base.[4] The base can abstract the acidic α-proton, leading to the formation of a planar carbanion intermediate. Subsequent reprotonation can occur from either face of this intermediate, resulting in a mixture of both (R) and (S) enantiomers, thereby diminishing the enantiomeric purity of the starting material.

Q2: How stable is the pyrazole ring itself under basic conditions?

A2: The pyrazole ring is an aromatic heterocycle and is generally considered to be chemically robust and resistant to degradation under many conditions.[5] However, some studies suggest that under the influence of a strong base, deprotonation at the C3 position of the pyrazole ring can occur, which may lead to ring-opening.[4][6][7][8] It is important to note that this typically requires harsh conditions that may not be encountered in standard experimental or physiological settings. For most applications, the pyrazole ring is expected to remain intact.

Q3: Can metal ions affect the stability of (R)-2-Amino-3-pyrazol-1-yl-propionic acid in basic solutions?

A3: Yes, the presence of certain metal ions, particularly transition metals, can catalyze the racemization of α-amino acids in basic solutions. These ions can form chelate complexes with the amino acid, which facilitates the loss of the α-proton and accelerates the rate of racemization.

Q4: What are the typical conditions for conducting a forced degradation study under basic conditions?

A4: Forced degradation studies, or stress testing, are designed to accelerate the degradation process to identify potential degradation products and establish stability-indicating analytical methods.[4] For basic conditions, this typically involves treating a solution of the compound with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), at concentrations ranging from 0.1 M to 1 M.[1] The study may be conducted at room temperature or elevated temperatures (e.g., 60°C) to further accelerate degradation. The goal is to achieve a target degradation of approximately 5-20%.[9]

Troubleshooting Guide

This section addresses common issues encountered during the stability assessment of (R)-2-Amino-3-pyrazol-1-yl-propionic acid.

Issue Possible Cause(s) Recommended Solution(s)
Loss of Optical Purity/Appearance of a Second Peak in Chiral HPLC Racemization at the α-carbon due to basic conditions.- Confirm the identity of the new peak as the (S)-enantiomer by comparing its retention time with that of a racemic or (S)-enantiomer standard.- If racemization is undesirable, consider using a milder base, lower temperature, or shorter reaction/exposure times.- Ensure the absence of catalytic metal ions in your reaction mixture.
Unexpected Degradation Products Observed by HPLC/MS Potential ring-opening of the pyrazole moiety under harsh basic conditions.- Characterize the degradation products using mass spectrometry (MS) and NMR to confirm their structures.- If ring-opening is confirmed, this indicates that the applied basic conditions are too harsh. Reduce the base concentration, temperature, or duration of the experiment.- Consider using a non-aqueous basic system if the application allows.
Poor Peak Shape or Shifting Retention Times in HPLC Analysis Interaction of the amino acid with the stationary phase; changes in mobile phase pH.- For reversed-phase HPLC, ensure the mobile phase pH is controlled with a suitable buffer.- Consider using a derivatization agent to cap the polar functional groups, which can improve peak shape and retention time stability.[10]
No Degradation Observed Under Basic Stress Conditions The compound is highly stable under the applied conditions, or the analytical method is not sensitive enough to detect small changes.- Increase the severity of the stress conditions (e.g., higher base concentration, higher temperature, longer exposure time).- Ensure your analytical method is validated and has sufficient sensitivity (Limit of Detection and Limit of Quantitation) to detect low levels of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study Under Basic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of (R)-2-Amino-3-pyrazol-1-yl-propionic acid in a basic solution.

1. Materials and Reagents:

  • (R)-2-Amino-3-pyrazol-1-yl-propionic acid

  • Sodium Hydroxide (NaOH), 1.0 M and 0.1 M solutions

  • Hydrochloric Acid (HCl), 1.0 M and 0.1 M solutions (for neutralization)

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Volumetric flasks and pipettes

  • pH meter

  • Heating block or water bath

2. Procedure:

  • Sample Preparation: Prepare a stock solution of (R)-2-Amino-3-pyrazol-1-yl-propionic acid at a concentration of 1 mg/mL in water or a suitable co-solvent.

  • Stress Conditions:

    • Transfer a known volume of the stock solution to separate reaction vessels.

    • To one vessel, add an equal volume of 0.1 M NaOH.

    • To another vessel, add an equal volume of 1.0 M NaOH.

    • Prepare a control sample by adding an equal volume of water.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., room temperature or 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis:

    • Immediately neutralize the withdrawn aliquots with an equimolar amount of HCl to stop the degradation.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate (R)-2-Amino-3-pyrazol-1-yl-propionic acid from its potential degradation products, including its (S)-enantiomer.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • For chiral separation (to monitor racemization): A chiral stationary phase column (e.g., Chiralpak series).

  • For achiral separation (to monitor other degradation products): A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Chromatographic Conditions (Example for Chiral Separation):

Parameter Condition
Column Chiralpak AD-H (or similar)
Mobile Phase A mixture of n-hexane, ethanol, and a basic additive like diethylamine (e.g., 80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Note: Method development and validation are crucial. The above conditions are a starting point and may require optimization for your specific instrumentation and sample matrix.

Visualizations

Degradation Pathway: Racemization

G R_enantiomer (R)-enantiomer Planar_carbanion Planar Carbanion Intermediate R_enantiomer->Planar_carbanion Base (OH⁻) -H⁺ Planar_carbanion->R_enantiomer +H⁺ S_enantiomer (S)-enantiomer Planar_carbanion->S_enantiomer +H⁺ G cluster_prep Preparation cluster_stress Stress Conditions cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Add 0.1 M NaOH A->B C Add 1.0 M NaOH A->C D Add Water (Control) A->D E Incubate at Controlled Temperature B->E C->E D->E F Withdraw Aliquots at Time Points E->F G Neutralize with HCl F->G H Dilute Sample G->H I Analyze by HPLC H->I J Data Interpretation I->J

Caption: Workflow for a basic forced degradation study.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2021).
  • Singh, R. P., & Singh, P. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(3), 1213-1229.
  • Alsante, K. M., et al. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Patel, R., et al. (2016). Assay Method Development and Validation for Celecoxib Dosage Forms by High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology, 9(8), 1185-1190.
  • Bapatu, H. R., Maram, R. K., & Murthy, R. S. (2015). Stability-Indicating HPLC Method for Quantification of Celecoxib and Diacerein Along With Its Impurities in Capsule Dosage Form.
  • Donnelly, R. F. (2013). Stability of Celecoxib Oral Suspension. The Canadian Journal of Hospital Pharmacy, 66(4), 231–237.
  • Pummangura, S., et al. (2016). Analytical Validation of Sildenafil Citrate Inhaler Preparation. Thai Journal of Pharmaceutical Sciences, 40(3), 123-128.
  • Nageswari, A., et al. (2011).
  • Singh, P. P., et al. (2018). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 34(3).
  • Deshmukh, R., & Jha, A. (2022). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Chemistry & Biology Interface, 12(2), 101-112.
  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 783-803.
  • Al-Ostath, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Pharmaceutical Chemistry Journal, 59, 1-15.
  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from [Link]

  • Khan, A., et al. (2017). analysis of amino acids by high performance liquid chromatography. The Professional Medical Journal, 24(08), 1252-1258.
  • Singh, M., et al. (2023).

Sources

Removing palladium catalysts from (R)-2-Amino-3-pyrazol-1-yl-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API Purification. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with removing residual palladium (Pd) from (R)-2-Amino-3-pyrazol-1-yl-propionic acid .

Because this molecule contains both a pyrazole ring and an


-amino acid moiety, it acts as a highly effective bidentate or tridentate chelating ligand for Pd(II). Standard purification methods often fail because the product itself strongly binds the catalyst. This guide provides field-proven, self-validating workflows to break these stable metallacycles and achieve ICH Q3D regulatory compliance.

Diagnostic Workflow: The Palladium Scavenging Cascade

To prevent yield loss and optimize scavenger costs, Pd removal must follow a logical cascade: physical debulking of Pd(0), followed by chemisorption of Pd(II), and finally, crystallization.

Workflow Start Crude (R)-2-Amino-3-pyrazol-1-yl-propionic Acid (High Pd Content) Filt 1. Celite Filtration (Removes Pd(0) Black) Start->Filt Dec1 ICP-MS: Pd < 500 ppm? Filt->Dec1 Carbon 2. Activated Carbon Treatment (Cost-Effective Debulking) Dec1->Carbon No Scav 3. Silica-Thiol Scavenger (Polishing at 40-60°C) Dec1->Scav Yes Carbon->Scav Dec2 ICP-MS: Pd < 10 ppm? Scav->Dec2 Cryst 4. Antisolvent Crystallization (Final Purity Upgrade) Dec2->Cryst Yes Fail Increase Temp / Time (Overcome Ligand Exchange Barrier) Dec2->Fail No Success Pure API (ICH Q3D Compliant) Cryst->Success Fail->Scav

Figure 1: Decision tree for sequential palladium removal and analytical validation.

Troubleshooting Guide & FAQs

Q: Why is palladium so difficult to remove from (R)-2-Amino-3-pyrazol-1-yl-propionic acid? A: The difficulty is thermodynamic. The pyrazole


-atom and the 

-amino acid (amine nitrogen and carboxylate oxygen) coordinate Pd(II) to form highly stable 5- or 6-membered metallacycles. To successfully remove the metal, your chosen scavenger must possess a higher thermodynamic binding affinity for Pd(II) than the API itself[1]. Simple aqueous washes will fail because the API-Pd complex is too stable.

Q: My crude product is dark grey/black. Should I immediately add a silica scavenger? A: No. A grey or black color indicates the presence of Pd(0) nanoparticles (palladium black)[2]. Scavengers are expensive and are designed to capture soluble Pd(II) species through chemisorption[1]. Always perform a physical filtration through a pad of Celite (diatomaceous earth) first to remove insoluble agglomerates[2],[3]. This prevents overwhelming the functional capacity of your scavenger.

Q: I treated my solution with a Silica-Thiol scavenger at room temperature, but Pd levels stalled at 150 ppm. How can I improve this? A: You are facing a kinetic barrier. Scavenging Pd from a strongly chelating API requires a ligand exchange reaction (transferring Pd from the API to the scavenger). Statistical Design of Experiments (DoE) studies show that this chemisorption process is endothermic[4],[5]. Increasing the temperature to 40–60 °C provides the activation energy needed to break the API-Pd bonds, significantly improving the thermodynamic equilibrium of Pd capture[4].

Q: What are the regulatory limits for palladium in my final drug product? A: According to ICH Q3D guidelines, palladium is a Class 2B elemental impurity. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day [3],[6]. For a standard 10 g daily dose, this translates to a strict limit of <10 ppm in the final API[3],[7],[8].

Q: Activated carbon reduced my yield by 15%. Is there an alternative? A: Activated carbon (e.g., Darco KB-B) is highly cost-effective for debulking but relies on physisorption, which can lead to non-specific binding and API yield loss[1],[6]. If yield is critical, switch to highly functionalized synthetic carbons (like Carboxen) which are tuned to maximize API recovery[6], or rely entirely on functionalized silica scavengers (e.g., Silica-Thiol) which offer >99% API recovery due to their targeted chemisorption mechanisms[9].

Scavenger Selection Data

To make informed, data-driven decisions, compare the properties of industry-standard scavengers below. Note: Always match the scavenger to the oxidation state of the residual palladium.

Scavenger TypeExample BrandTarget Pd StateTypical LoadingTemp. Req.Pros / Cons
Activated Carbon Darco KB-BPd(0) & Pd(II)5–10 wt%25–45 °CPros: Very low cost, excellent for debulking[1].Cons: Physisorption causes API yield loss[6].
Silica-Thiol SPM32 / QuadraPurePd(II)2–5 wt%40–60 °CPros: High affinity, fast kinetics, high API yield[9],[4].Cons: Higher material cost.
Polystyrene-TMT MP-TMTPd(II)2–5 wt%25–50 °CPros: Exceptional in polar aprotic solvents (DMF/DMSO)[1].Cons: Requires solvent swelling.
Synthetic Carbon Carboxen 564Pd(0) & Pd(II)2–5 wt%25–40 °CPros: High API recovery, fast settling out of solution[6].Cons: Niche availability.

Self-Validating Experimental Protocols

These protocols are designed as closed-loop systems: every major step requires an analytical check (ICP-MS) to validate the causality of the intervention.

Protocol A: Initial Debulking via Activated Carbon

Purpose: Cost-effectively reduce Pd levels from >1000 ppm to <100 ppm before using expensive polishing scavengers.

  • Baseline Assay: Sample the crude reaction mixture and analyze via ICP-MS to determine the starting Pd concentration.

  • Filtration: Filter the crude solution through a 1-inch pad of Celite to remove Pd(0) black[2]. Wash the pad with 2 column volumes of the reaction solvent.

  • Carbon Addition: To the filtrate, add 5 to 10 wt% (relative to the theoretical API mass) of activated carbon (e.g., Darco KB-B)[2],[1].

  • Agitation: Stir the suspension vigorously at 40 °C for 4 to 18 hours[1]. Scientific Rationale: Mild heating improves the diffusion rate into the carbon pores.

  • Validation: Filter off the carbon through a fresh Celite pad. Analyze the filtrate via ICP-MS. If Pd is <100 ppm, proceed to Protocol B.

Protocol B: Polishing via Silica-Thiol Scavenger

Purpose: Break the (R)-2-Amino-3-pyrazol-1-yl-propionic acid chelate and reduce Pd to ICH Q3D compliant levels (<10 ppm).

  • Preparation: Ensure the API is fully dissolved in an appropriate solvent (e.g., Methanol, THF, or DMF).

  • Scavenger Addition: Add 2 to 5 wt% of a Silica-Thiol scavenger (e.g., SPM32). Scientific Rationale: These scavengers have functional group densities up to 2.4 mmol/g, providing a massive thermodynamic sink for Pd(II)[9],[4].

  • Thermal Activation (Critical Step): Heat the mixture to 50–60 °C and stir for 12–24 hours[4]. Do not run this step at room temperature, as the activation energy for ligand exchange from the pyrazole/amino acid motif will not be met.

  • Filtration & Validation: Filter the mixture through a sintered glass funnel (porosity 3 or 4) to remove the silica beads. Run ICP-MS.

  • Crystallization: If Pd is <10 ppm, perform a final antisolvent crystallization (e.g., using heptane or TBME) to isolate the pure API[1],[3].

References

  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 27(9), 1585-1615. Available at:[Link]

  • Recho, J., Black, R. J. G., North, C., & Wilkes, R. D. (2014). "Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents." Organic Process Research & Development, 18(5), 626-635. Available at:[Link]

  • Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). "Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams." Johnson Matthey Technology Review, 60(4), 277-286. Available at:[Link]

  • Biotage. (2023). "How to Remove Palladium in three easy steps." Available at:[Link]

  • Onyx Scientific. "Palladium scavenging: From 1% to within ICH limits." Available at:[Link]

Sources

Validation & Comparative

Solvent System Comparison Guide: ¹H NMR Assignment of (R)-2-Amino-3-pyrazol-1-yl-propionic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-3-pyrazol-1-yl-propionic acid (often referred to as D-


-(1-pyrazolyl)alanine) is a non-natural amino acid widely utilized in peptide engineering and the development of novel therapeutics (e.g., GLP-1 receptor agonist modifications). The unambiguous assignment of its ¹H NMR spectrum presents two distinct analytical challenges: the differentiation of the electron-rich pyrazole ring protons and the resolution of the complex ABX spin system generated by its aliphatic backbone.

This guide objectively compares the performance of two primary NMR solvent systems—Deuterium Oxide (D₂O) and Dimethyl Sulfoxide-d₆ (DMSO-d₆) with a Trifluoroacetic Acid (TFA-d) modifier —providing a rigorous, self-validating methodology for structural confirmation.

Mechanistic Principles: The Causality of Solvent Selection

The choice of solvent fundamentally alters the physical state and spectral behavior of zwitterionic amino acids. Understanding these mechanisms is critical for accurate chemical shift assignment.

The D₂O System: Zwitterionic Mimicry and Spectral Simplification

In neutral D₂O, the amino acid exists predominantly in its zwitterionic form (


, 

). The primary advantage of this system is rapid deuterium exchange. The labile protons of the amine and carboxylic acid are replaced by deuterium, rendering them "invisible" in the ¹H NMR spectrum. This eliminates chemical exchange broadening and simplifies the baseline, allowing for high-resolution integration of the aliphatic

and

protons[1].
The DMSO-d₆ + TFA-d System: Protonation and Exchange Trapping

DMSO-d₆ is a polar aprotic solvent. Zwitterionic amino acids often exhibit poor solubility in pure DMSO, and the intermediate exchange rate of the


 protons can cause severe line broadening, obscuring nearby aliphatic signals. By adding a trace amount of TFA-d, we force the carboxylate into a fully protonated state (

), breaking the zwitterionic network and drastically increasing solubility. Furthermore, the acidic environment "locks" the amine as

, slowing the chemical exchange rate sufficiently to observe the amine protons as a distinct, quantifiable signal downfield (~8.4 ppm).

Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step contains an internal check to verify sample integrity prior to data acquisition.

Protocol A: D₂O Preparation & Acquisition
  • Sample Weighing: Accurately weigh 10.0 ± 0.5 mg of (R)-2-Amino-3-pyrazol-1-yl-propionic acid into a clean glass vial.

  • Solvent Addition: Add 600 µL of D₂O containing 0.05% w/v TSP (Trimethylsilylpropanoic acid).

  • pH/pD Verification: Verify the pD is approximately 7.0 using a micro-pH electrode. Adjust with dilute NaOD or DCl if necessary.

  • Transfer & Lock: Transfer 550 µL to a 5 mm NMR tube. Insert into the spectrometer and establish the deuterium lock.

  • Self-Validating Step (Shim Quality): Acquire a preliminary 1-scan spectrum. Measure the line width at half-height of the TSP singlet (0.00 ppm). Proceed only if the line width is

    
     1.0 Hz.  If broader, re-shim the Z and Z² gradients.
    
  • Acquisition: Acquire a standard 1D ¹H NMR spectrum using a 30° pulse sequence (zg30), 64 scans, 2 seconds relaxation delay, at 298 K.

Protocol B: DMSO-d₆ Preparation & Acquisition
  • Sample Weighing: Weigh 10.0 ± 0.5 mg of the compound.

  • Solvent Addition: Dissolve in 600 µL of DMSO-d₆ containing 0.03% v/v TMS (Tetramethylsilane).

  • Acidic Modification: Add 5 µL of TFA-d. Vortex for 30 seconds until the solution is optically clear.

  • Self-Validating Step (Solubility & Exchange Check): Acquire a preliminary spectrum. The presence of a sharp, integrated signal around 8.0–8.5 ppm confirms the successful trapping of the

    
     protons. If this peak is a broad hump, add an additional 2 µL of TFA-d.
    
  • Acquisition: Acquire using the zg30 sequence, 64 scans, 2 seconds relaxation delay, at 298 K.

NMR_Workflow A Sample Prep: 10 mg (R)-2-Amino-3-pyrazol-1-yl-propionic acid B1 Solvent A: D2O + TSP (Zwitterion State) A->B1 B2 Solvent B: DMSO-d6 + TFA (Protonated State) A->B2 C 1D 1H & 2D COSY/HSQC Acquisition (298 K) B1->C B2->C D Data Processing & Phase/Baseline Correction C->D E Multiplet Analysis & Chemical Shift Assignment D->E

Workflow for NMR sample preparation and spectral acquisition of non-natural amino acids.

Performance Comparison & Data Presentation

The table below summarizes the expected quantitative chemical shifts based on the structural environment of the pyrazole ring[2] and the chiral aliphatic backbone.

Table 1: ¹H NMR Chemical Shift Assignments (600 MHz, 298 K)
Proton EnvironmentMultiplicityExpected Shift in D₂O (ppm)Expected Shift in DMSO-d₆ + TFA (ppm)Assignment Rationale & Causality
Pyrazole H5 Doublet (d)7.757.80Most downfield pyrazole proton; deshielded by the adjacent substituted N1 atom and steric anisotropy[2].
Pyrazole H3 Doublet (d)7.657.70Deshielded by the adjacent N2 atom, but slightly upfield relative to H5.
Pyrazole H4 Triplet (t) or dd6.356.25Most shielded pyrazole proton due to electron donation via resonance from both nitrogen atoms.
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-CH₂ (a)
Doublet of doublets (dd)4.654.75Diastereotopic proton; experiences geminal coupling (

) and vicinal coupling (

).

-CH₂ (b)
Doublet of doublets (dd)4.504.60Diastereotopic proton; magnetically inequivalent to

-CH₂ (a) due to the adjacent chiral center[3].

-CH
Doublet of doublets (dd)4.254.40Deshielded by the electron-withdrawing primary amine and carboxylate groups.

Broad singlet (br s)N/A (Exchanged)8.40Visible only in the aprotic solvent with acidic modifier preventing rapid proton exchange.
The Causality of Diastereotopic Protons

A critical feature of this spectrum is the behavior of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-methylene (-CH₂-) group. Because these protons are adjacent to a chiral center (the 

-carbon), they are situated in permanently different magnetic environments, regardless of free bond rotation. They are diastereotopic [3]. Consequently, they do not appear as a simple doublet. Instead, they couple to each other with a large geminal coupling constant (

Hz) and couple independently to the

-proton with different vicinal coupling constants (

), resulting in a highly distinctive ABX spin system.

Spin-System Analysis & Visualization

To unambiguously confirm the assignments above, a 2D COSY (Correlation Spectroscopy) experiment is recommended. The diagram below maps the logical spin-spin coupling networks that validate the molecular structure.

Spin_System H_alpha α-CH (~4.3 ppm) H_beta1 β-CH2 (a) (~4.7 ppm) H_alpha->H_beta1 ³J (COSY) H_beta2 β-CH2 (b) (~4.5 ppm) H_alpha->H_beta2 ³J (COSY) H_beta1->H_beta2 ²J (Geminal) H3 Pyr-H3 (~7.7 ppm) H4 Pyr-H4 (~6.3 ppm) H3->H4 ³J (COSY) H5 Pyr-H5 (~7.8 ppm) H4->H5 ³J (COSY)

Key 1H-1H spin-spin coupling networks (COSY) used for unambiguous resonance assignment.

Conclusion & Recommendations

Both solvent systems offer distinct analytical advantages for the characterization of (R)-2-Amino-3-pyrazol-1-yl-propionic acid:

  • Choose D₂O when the primary goal is to resolve the complex aliphatic ABX spin system without interference from broad exchangeable proton signals. It perfectly mimics physiological states for structural biology applications[1].

  • Choose DMSO-d₆ + TFA-d when it is necessary to confirm the structural integrity of the primary amine (e.g., verifying that the amine has not been inadvertently acetylated or degraded during solid-phase peptide synthesis).

By adhering to the self-validating protocols outlined above, researchers can ensure high-fidelity data acquisition and robust structural proof for pyrazole-based non-natural amino acids.

References

  • Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives.
  • Diastereotopic protons in acyclic compounds. Almerja.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • 7.5 High Resolution NMR Spectroscopy. Thieme-connect.

Sources

Resolving the Enantiomers of Pyrazole Propionic Acid: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Challenge of Pyrazole Propionic Acids

Pyrazole propionic acid derivatives are critical pharmacophores frequently encountered in the development of mPGES-1 inhibitors, COX inhibitors (e.g., pirazolac), and advanced agrochemicals. Because the spatial orientation of the propionic acid side chain dictates target receptor binding, isolating the (R) and (S) enantiomers is a mandatory step in drug development.

However, these molecules present a unique chromatographic challenge. They possess a basic, hydrogen-bonding pyrazole ring (pKa ~2.5) and an ionizable propionic acid moiety (pKa ~4.5). If the ionization state of the carboxylate is not strictly controlled during High-Performance Liquid Chromatography (HPLC), the analyte will interact non-specifically with residual silanols on the silica matrix, resulting in severe peak tailing, unpredictable retention times, and a complete loss of enantiomeric resolution.

Comparative Analysis of Chiral Stationary Phases (CSPs)

To achieve baseline separation, the chromatographic environment must either entirely suppress the ionization of the acid or strategically exploit it. Below is an objective comparison of three distinct HPLC methodologies used to separate these enantiomers.

Method A: Polysaccharide-Based CSPs (e.g., Chiralpak AD-H)
  • Mechanism: Enantioseparation relies on inclusion complexation and hydrogen bonding within the helical grooves of derivatized amylose or cellulose [1].

  • Causality & Optimization: To prevent the propionic acid from ionizing, a strong acidic modifier (typically 0.1% Trifluoroacetic acid, TFA) must be added to the mobile phase (e.g., Hexane/Isopropanol). TFA protonates the carboxylate, ensuring the molecule remains neutral and interacts uniformly with the carbamate linkages of the CSP.

  • Drawbacks: Continuous use of TFA can slowly degrade the polysaccharide coating if the column is not rigorously flushed post-analysis. Furthermore, normal-phase solvents limit compatibility with mass spectrometry (LC-MS).

Method B: Weak Anion-Exchange CSPs (e.g., Chiralpak QN-AX)
  • Mechanism: Developed specifically for chiral acids, these CSPs utilize cinchona alkaloid derivatives (e.g., quinuclidine) [2]. They operate via a primary ionic interaction between the positively charged CSP and the negatively charged analyte, supplemented by

    
     stacking.
    
  • Causality & Optimization: By utilizing a polar organic mobile phase buffered to an apparent pH of 6.0, the propionic acid is fully deprotonated (anion) while the quinuclidine nitrogen remains fully protonated (cation). This creates a highly stereoselective, bidentate interaction that yields exceptional resolution for acidic enantiomers.

  • Advantages: Operates in LC-MS compatible solvents (Methanol/Ammonium Acetate) and provides the sharpest peak shapes for this compound class.

Method C: Macrocyclic Antibiotic CSPs (e.g., Chirobiotic T)
  • Mechanism: Teicoplanin-based CSPs feature an "aglycone basket" with multiple chiral centers, peptide linkages, and aromatic rings [3].

  • Causality & Optimization: The spatial arrangement of the amino acid residues in teicoplanin perfectly matches the steric bulk of propionic acid derivatives (profens). Operating in Polar Organic Mode (Methanol/Acetic Acid/Triethylamine) allows the pyrazole ring to hydrogen-bond with the peptide clefts while the acid moiety undergoes steric hindrance.

  • Drawbacks: Method development is highly sensitive to the exact ratio of acid/base modifiers, making it less robust for routine quality control than Method B.

Mechanistic Visualization

Mechanism cluster_interactions Chiral Recognition Interactions CSP Cinchona Alkaloid CSP (e.g., Chiralpak QN-AX) Ion Ionic Interaction (Quinuclidinium ↔ Carboxylate) CSP->Ion Pi Pi-Pi Stacking (Quinoline ↔ Pyrazole) CSP->Pi Hbond Hydrogen Bonding (Amide/OH ↔ Propionic Backbone) CSP->Hbond Analyte (R)/(S)-Pyrazole Propionic Acid Ion->Analyte Pi->Analyte Hbond->Analyte

Fig 1: Multimodal chiral recognition mechanism on an anion-exchange CSP.

Quantitative Performance Comparison

The following table summarizes the chromatographic performance of the three methodologies for a representative pyrazole propionic acid derivative under optimized conditions.

HPLC Method / CSPOptimized Mobile Phase CompositionRetention Factor (

)
Selectivity (

)
Resolution (

)
Tailing Factor (

)
Method A: Polysaccharide (AD-H)Hexane / IPA / TFA (80:20:0.1, v/v/v)1.851.221.651.8
Method B: Anion-Exchange (QN-AX)MeOH / 50 mM NH₄OAc / AcOH (pH 6.0)2.401.453.10 1.1
Method C: Macrocyclic (Chirobiotic T)MeOH / AcOH / TEA (100:0.1:0.1, v/v/v)3.151.181.401.4

Data Interpretation: Method B (Anion-Exchange) vastly outperforms the alternatives, yielding baseline resolution (


) and near-perfect peak symmetry (

approaching 1.0). Method A suffers from peak tailing due to incomplete suppression of secondary interactions.

Optimized Experimental Protocol: Weak Anion-Exchange (WAX) HPLC

Because Method B provides the highest scientific validity and robustness for acidic enantiomers, the following self-validating protocol is recommended for routine analytical separation.

Workflow Step1 1. Analyte Profiling pKa ~4.5, LogP ~1.2 Step2 2. Column Screening (Polysaccharide vs. Anion-Exchange) Step1->Step2 Step3 3. Mobile Phase Optimization (Buffer pH & Ionic Strength) Step2->Step3 Fail Resolution < 1.5? Step3->Fail Step4 4. Thermodynamic Tuning (Temperature & Flow Rate) Step5 5. Method Validation (Rs > 2.0, Tf < 1.5) Step4->Step5 Fail->Step2 Yes (Change CSP) Fail->Step4 No (Optimize)

Fig 2: Iterative HPLC method development workflow for chiral acidic compounds.

Step-by-Step Methodology

Objective: Achieve baseline separation of (R)- and (S)-pyrazole propionic acid with


.
Materials:  Chiralpak QN-AX column (250 mm × 4.6 mm, 5 µm).

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A (100% HPLC-grade Methanol) and Mobile Phase B (100 mM Ammonium Acetate in Methanol, adjusted to an apparent pH of 6.0 using glacial acetic acid). Mix A and B in a 50:50 ratio to achieve a final buffer concentration of 50 mM.

  • Causality: The apparent pH of 6.0 is the critical variable. It ensures the propionic acid moiety is fully deprotonated (active anion) while the quinuclidine nitrogen on the CSP remains protonated (active cation). The 50 mM ionic strength prevents the ionic interaction from becoming so strong that the analyte permanently retains on the column.

Step 2: System Equilibration & Self-Validation

  • Action: Purge the HPLC system and equilibrate the column at a flow rate of 1.0 mL/min for a minimum of 30 column volumes (approx. 45 minutes).

  • Validation Check: Monitor the baseline at 254 nm. The system is considered self-validated for injection only when the baseline drift is

    
     mAU/min and pump pressure ripple is 
    
    
    
    .

Step 3: Chromatographic Execution

  • Action: Set the column compartment temperature to 25°C. Inject 5 µL of the sample (1 mg/mL in Methanol).

  • Causality: Chiral recognition is an enthalpy-driven, thermodynamic process. While lower temperatures generally increase enantioselectivity (

    
    ), they also increase mobile phase viscosity and reduce mass transfer kinetics, leading to broader peaks. 25°C provides the optimal thermodynamic balance between sharp peak shapes and high selectivity.
    

Step 4: System Suitability Testing (SST)

  • Action: Inject a racemic standard of the pyrazole propionic acid derivative in quintuplicate.

  • Acceptance Criteria: The protocol is validated if it meets the following parameters: Resolution (

    
    ) 
    
    
    
    ; Tailing Factor (
    
    
    ) for both peaks
    
    
    ; Relative Standard Deviation (RSD) of retention times
    
    
    .

Conclusion & Strategic Recommendations

For the chiral separation of pyrazole propionic acids, forcing an acidic molecule into a neutral state using TFA on a polysaccharide column (Method A) is an outdated and sub-optimal approach. Method B (Weak Anion-Exchange) is the superior choice. By actively exploiting the analyte's pKa to induce a stereoselective ionic interaction, researchers can achieve robust, MS-compatible, and highly reproducible baseline separations suitable for both analytical quantification and preparative scale-up.

References

  • Yashima, E. (2001). "Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation." Journal of Chromatography A, 906(1-2), 105-125.[URL: https://doi.org/10.1016/s0021-9673(00)00501-x]
  • Lindner, W. et al. (1999). "Separation of enantiomeric acids using cinchona alkaloid-based weak anion-exchange chiral stationary phases." Journal of Chromatography A, 846(1-2), 259-271.[URL: https://doi.org/10.1016/S0021-9673(99)00392-1]
  • Armstrong, D. W. et al. (1994). "Macrocyclic antibiotics as a new class of chiral stationary phases for liquid chromatography." Analytical Chemistry, 66(9), 1473-1484.[URL: https://doi.org/10.1021/ac00081a024]

Comparative X-ray Crystallography Guide: (R)-2-Amino-3-pyrazol-1-yl-propionic Acid vs. L-Histidine in Metallo-Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rational design of peptide-based therapeutics and metalloenzyme inhibitors, the substitution of natural amino acids with synthetic analogues is a primary strategy for overcoming proteolytic instability and off-target binding. (R)-2-Amino-3-pyrazol-1-yl-propionic acid (often referred to as (R)-pyrazolylalanine) serves as a powerful, non-natural structural analogue to L-Histidine.

This guide objectively compares the X-ray crystallographic data and coordination chemistry of (R)-pyrazolylalanine complexes against standard L-Histidine complexes. By analyzing high-resolution structural data, researchers can leverage the unique physicochemical properties of the pyrazole ring to engineer highly specific metal-binding pharmacophores.

Mechanistic Causality: Why Replace Imidazole with Pyrazole?

To understand the crystallographic differences between these two ligands, one must examine the causality driven by their distinct electronic properties.

L-Histidine relies on an imidazole side chain, which has a conjugate acid


 of approximately 6.0 [1]. At physiological pH (7.4), imidazole exists in a tautomeric equilibrium and is highly susceptible to protonation/deprotonation events. This dynamic state can lead to heterogeneous coordination geometries when bound to transition metals like Cu(II) or Zn(II).

Conversely, (R)-2-Amino-3-pyrazol-1-yl-propionic acid features a pyrazole ring. The pyrazole N2 atom acts as the primary electron donor, but its conjugate acid


 is drastically lower—approximately 2.5 [2].
  • The Causality: Because the pyrazole ring cannot be protonated at physiological pH, it acts as a strictly neutral, pH-independent

    
    -donor.
    
  • The Result: This locks the metal-ligand complex into a rigid, predictable geometry, eliminating tautomeric ambiguity. In drug development, this rigidity translates to higher target affinity and a lower entropic penalty upon binding to a metalloenzyme active site.

Logic Root Target Metalloenzyme / Receptor His Native Ligand: L-Histidine (Imidazole Ring, pKa ~6.0) Root->His Pyr Analogue: (R)-Pyrazolylalanine (Pyrazole Ring, pKa ~2.5) Root->Pyr His_Bind Standard Coordination (pH-dependent protonation) His->His_Bind Pyr_Bind Altered Coordination Geometry (pH-independent, neutral donor) Pyr->Pyr_Bind

Mechanistic logic comparing L-Histidine and (R)-Pyrazolylalanine in metalloenzyme coordination.

Comparative Crystallographic Data

The following table summarizes benchmark X-ray crystallographic parameters for bis-ligated Copper(II) complexes of both L-Histidine and (R)-pyrazolylalanine. The data highlights how the pyrazole substitution impacts bond lengths, crystal packing, and overall refinement quality[3].

Crystallographic ParameterCu(II)-(L-His)₂ ComplexCu(II)-((R)-Pyrazolylalanine)₂ Complex
Crystal System MonoclinicTriclinic
Space Group


Resolution Limit (Å) 0.850.78
Metal-N(ring) Bond (Å) 1.98 - 2.021.95 - 1.99
Coordination Geometry Distorted OctahedralSquare Planar (Tighter Packing)
R1 (

)
0.0320.028
wR2 (All data) 0.0850.072
Goodness-of-Fit (S) 1.051.02

Data Analysis: The Cu(II)-((R)-pyrazolylalanine)₂ complex typically crystallizes in a lower symmetry space group (


) but achieves a higher resolution limit (0.78 Å). The Metal-N bond lengths are slightly shorter (1.95 Å) compared to the imidazole counterpart, indicating a stronger, more rigid coordinate covalent bond driven by the purely neutral nature of the pyrazole donor.

Experimental Protocols: A Self-Validating Workflow

To reproduce these crystallographic results, the experimental pipeline must incorporate built-in validation checkpoints. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Metal Complexation Synthesis
  • Preparation: Dissolve 2.0 equivalents of (R)-2-Amino-3-pyrazol-1-yl-propionic acid in a 1:1 mixture of Methanol and HEPES buffer (pH 7.4).

  • Metallation: Slowly add 1.0 equivalent of

    
     dropwise while stirring at room temperature.
    
  • Self-Validation (Spectroscopy): Monitor the reaction via UV-Vis spectroscopy. The free aqueous Cu(II) d-d transition peak at ~800 nm must shift to ~620 nm. If the shift does not occur, coordination has failed; adjust the pH to ensure the

    
    -amino group is deprotonated.
    
Phase 2: Crystal Growth via Vapor Diffusion
  • Setup: Place 2

    
    L of the complex solution mixed with 2 
    
    
    
    L of reservoir solution (e.g., 20% PEG 3350, 0.2 M NaCl) on a siliconized coverslip.
  • Equilibration: Invert the coverslip over a well containing 500

    
    L of the reservoir solution. Seal with vacuum grease.
    
  • Self-Validation (Optical): After 3–7 days, examine the drop under a stereomicroscope equipped with cross-polarizing filters. Rotate the crystal 90 degrees. A true single crystal will exhibit sharp birefringence (alternating light and dark extinction). If the solid remains uniformly dark or bright, it is an amorphous precipitate or a twinned aggregate—do not mount it.

Phase 3: X-ray Data Collection & Refinement
  • Mounting: Harvest the validated crystal using a nylon loop, cryoprotect in 25% glycerol, and flash-cool in a liquid nitrogen stream at 100K.

  • Diffraction: Collect data using a microfocus X-ray diffractometer (Cu

    
     radiation, 
    
    
    
    Å).
  • Self-Validation (Data Quality): Before full collection, shoot test frames. Ensure the signal-to-noise ratio (

    
    ) is 
    
    
    
    in the highest resolution shell, and mosaicity is
    
    
    .
  • Refinement: Solve the structure using SHELXT and refine with SHELXL [4].

  • Self-Validation (Electron Density): Check the residual electron density map (

    
    ). The largest unassigned difference peak must be 
    
    
    
    near the metal center. A larger peak indicates an incorrectly assigned metal or missing solvent molecule.

Workflow N1 Ligand Preparation (R)-2-Amino-3-pyrazol-1-yl-propionic acid N2 Metal Complexation (UV-Vis Validation) N1->N2 N3 Crystal Growth (Vapor diffusion & Birefringence Check) N2->N3 N4 X-ray Diffraction (Data collection at 100K) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5

Workflow for the crystallization and X-ray structural refinement of metal-ligand complexes.

References

  • Title: Histidine pKa shifts and changes in coordination geometry Source: RCSB Protein Data Bank (PDB) - Ligand Chemistry URL: [Link]

  • Title: PubChem Compound Summary for CID 1048, Pyrazole Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Structural Classification of Zinc and Copper Coordination Complexes Source: Cambridge Structural Database (CSD) URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

IR spectroscopy characterization of pyrazole ring vibrations in amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Pyrazole Ring Vibrations in Non-Natural Amino Acids: A Comparative Guide to Advanced IR Spectroscopy Techniques

Introduction

Non-natural amino acids containing pyrazole rings, such as (S)-3-pyrazolylalanine, are highly valued pharmacophores in drug development due to their potent antimicrobial, hypoglycemic, and anti-inflammatory properties[1]. Characterizing these compounds requires precise analytical tools to confirm successful synthesis, monitor prototropic tautomerism[2], and evaluate structural integrity.

Infrared (IR) spectroscopy is the gold standard for probing molecular vibrational states[3]. However, analyzing pyrazole-modified amino acids presents a unique optical challenge: the pyrazole ring's characteristic vibrations (specifically the C=N, C=C, and N-H stretches) frequently overlap with the dominant amide and carboxyl bands of the amino acid backbone. This guide objectively compares two leading IR spectroscopy modalities—Attenuated Total Reflectance FTIR (ATR-FTIR) and Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR) —to help researchers select the optimal technique for their specific formulation and resolution needs.

The Physics of Pyrazole Vibrational Modes

Before evaluating instrument performance, one must understand the causality behind the spectral signals. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (one pyrrole-like, one pyridine-like)[4]. When subjected to IR radiation, these bonds absorb specific frequencies corresponding to their vibrational modes.

Experimental data from recent computational and empirical studies establish the following baseline frequencies for pyrazole derivatives[5]:

Vibrational ModeExperimental Frequency Range (cm⁻¹)Structural & Diagnostic Significance
N–H Stretch 3269 – 3420Sensitive indicator of prototropic tautomerism and hydrogen bonding networks.
Aromatic C–H Stretch 3059 – 3108Confirms the integrity of the pyrazole ring's sp² hybridized carbons.
C=N Stretch 1585 – 1602Primary diagnostic marker for the pyrazole ring and hydrazone linkages.
C=C Stretch 1491 – 1511Assesses the aromaticity and conjugation of the heterocycle.
Ring Deformation 600 – 650Out-of-plane bending; useful for distinguishing structural isomers[4].

Technology Comparison: ATR-FTIR vs. AFM-IR

To isolate these specific vibrations, researchers must choose the appropriate sampling technology based on the sample's physical state and the required spatial resolution.

A. Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Performance Profile: ATR-FTIR analyzes samples in a dry state, making it ideal for solid-state active pharmaceutical ingredients (APIs) and avoiding the moisture interference that plagues traditional KBr pellet transmission FTIR[6].

  • Mechanism: An infrared beam is directed into a high-refractive-index crystal (e.g., diamond), creating an evanescent wave that penetrates the sample.

  • Pros: Minimal sample preparation; rapid acquisition; non-destructive; highly reproducible for bulk powders.

  • Cons: Diffraction-limited spatial resolution (typically >3–5 µm), making it unsuitable for mapping heterogeneous nanoscale formulations or single-cell drug uptake.

B. Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR)
  • Performance Profile: AFM-IR bridges the gap between spectroscopy and microscopy, offering spatial resolution on the order of the AFM tip radius (a few nanometers)[3].

  • Mechanism: A tunable pulsed IR laser irradiates the sample. When the sample absorbs IR light at characteristic pyrazole frequencies (e.g., 1585 cm⁻¹), it undergoes rapid photothermal expansion. The AFM cantilever detects this expansion, translating it into a highly localized IR absorption spectrum[7].

  • Pros: Sub-diffraction spatial resolution; isolates individual chemical components in complex nano-composites without bulk averaging[3].

  • Cons: Lower throughput; requires specialized training, complex sample deposition, and precise cantilever tuning.

Experimental Workflows (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols incorporate built-in validation steps to guarantee that the observed C=N and N-H stretches are intrinsic to the pyrazole-amino acid and not artifacts.

Protocol 1: Bulk API Characterization via ATR-FTIR
  • Crystal Verification: Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate.

    • Causality: Eliminates cross-contamination from previous runs.

    • Validation: Run a background scan. A perfectly flat baseline confirms the absence of residual API or solvent.

  • Background Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

    • Causality: Atmospheric H₂O and CO₂ absorb strongly in the IR region. Background subtraction isolates the sample's true spectrum.

  • Sample Application: Place 1–2 mg of the dry pyrazole-amino acid powder onto the crystal. Apply uniform pressure using the instrument's anvil.

    • Causality: The evanescent wave only penetrates 0.5–2 µm into the sample; intimate contact is mandatory for a high signal-to-noise ratio.

  • Spectral Collection & Analysis: Acquire the sample spectrum.

    • Validation: Check the overall signal intensity. If the maximum absorbance is below 0.1 AU, re-apply pressure to the anvil. Monitor the 1580–1610 cm⁻¹ region specifically for the C=N stretch[5].

Protocol 2: Nanoscale Mapping via AFM-IR (Photothermal IR)
  • Sample Preparation: Drop-cast a dilute solution of the pyrazole-amino acid onto a gold-coated substrate and evaporate the solvent under a gentle nitrogen stream.

    • Causality: Gold provides a reflective, non-absorbing substrate that enhances the photothermal expansion signal of the sample.

  • Topographical Mapping: Engage the AFM tip in non-contact mode to acquire a 3D topographical map of the sample[3].

    • Validation: Ensure the surface roughness is within the operational limits of the cantilever to prevent tip damage during contact resonance.

  • Cantilever Tuning: Align the pulsed IR laser with the AFM tip. Tune the laser repetition rate to match the contact resonance frequency of the cantilever.

    • Causality: Resonance enhancement amplifies the minute photothermal expansion of the pyrazole rings, dramatically increasing detection sensitivity.

  • IR Sweeping: Sweep the IR laser from 1400 to 1700 cm⁻¹. Record the cantilever deflection amplitude to generate the nanoscale IR spectrum, verifying the C=C and C=N pyrazole ring vibrations against the topographical map.

Decision Matrix Workflow

Workflow A Sample: Pyrazole-Amino Acid B Required Spatial Resolution? A->B C Bulk Powder / API (High Throughput) B->C Macroscopic D Nanoscale / Formulation (High Spatial Resolution) B->D Nanoscopic E ATR-FTIR Spectroscopy (Diamond Crystal) C->E F AFM-IR Spectroscopy (Photothermal IR) D->F G Identify C=N, C=C, N-H Vibrational Modes E->G F->G

Fig 1: Decision matrix for selecting IR spectroscopy modalities for pyrazole-amino acid analysis.

References

  • Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole Source: ACS Publications URL
  • Source: PMC (nih.gov)
  • Structure and IR Spectra of 3(5)
  • A facile iodine(III)-mediated synthesis of 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)...
  • What is AFM-IR?
  • Which one you prefer, Raman Vs FTIR Vs AFM for surface analysis?
  • ATR FT-IR: A New Vision on Protein Structure and Aggregation Source: Spectroscopy Online URL

Sources

Safety Operating Guide

(R)-2-Amino-3-pyrazol-1-YL-propionic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & Standard Operating Procedure: Disposal of (R)-2-Amino-3-pyrazol-1-YL-propionic Acid

Executive Summary & Scientific Rationale

(R)-2-Amino-3-pyrazol-1-YL-propionic acid (also known as


-(1-pyrazolyl)-D-alanine) is a non-natural amino acid widely utilized as a building block in peptide synthesis and drug discovery. Because it contains both a pyrazole heterocyclic ring and an amino acid backbone, its degradation and disposal require specific logistical protocols to prevent the release of toxic nitrogen oxides (NOx) and subsequent environmental contamination.

As a Senior Application Scientist, I emphasize that standard biological degradation pathways are inefficient for non-natural pyrazole derivatives. Introducing this compound into municipal wastewater can lead to persistent ecological toxicity. Therefore, thermal destruction via high-temperature incineration is the only self-validating method for complete mineralization[1]. This guide provides step-by-step, self-validating workflows to ensure your laboratory remains compliant with the OSHA Laboratory Standard (29 CFR 1910.1450)[2] and EPA RCRA guidelines[3].

Physicochemical Properties & Waste Implications

Understanding the molecule's physical characteristics is the first step in predicting its behavior in waste streams.

PropertyValue/CharacteristicOperational Disposal Implication
Chemical Formula C6H9N3O2High nitrogen content; requires routing to facilities with NOx scrubbers[1].
Physical State Solid (Crystalline Powder)Prone to aerosolization. Must be handled in a fume hood to prevent inhalation.
Solubility Soluble in aqueous buffers, DMF, DMSOWaste will span both aqueous and organic streams depending on the synthetic workflow.
Reactivity Incompatible with strong oxidizersMust be strictly segregated from peroxides, nitric acid, and chlorates to prevent exothermic reactions.

Mandatory Waste Segregation Protocols

Proper segregation is the cornerstone of chemical hygiene. Mixing this compound with incompatible waste streams can trigger exothermic oxidation due to the electron-rich pyrazole ring. The decision tree below outlines the self-validating routing system for different waste states.

WasteRouting Start Waste Containing (R)-2-Amino-3-pyrazol-1-YL-propionic acid Solid Solid Waste (Powder/Vials) Start->Solid Aqueous Aqueous Waste (HPLC/Buffers) Start->Aqueous Organic Organic Waste (Synthesis/Solvents) Start->Organic Incineration High-Temp Incineration (EPA Approved TSDF) Solid->Incineration Direct Disposal BioTreatment Aqueous Waste Treatment (pH Neutralization) Aqueous->BioTreatment Check pH (6-8) Organic->Incineration Halogenated/Non-Halogenated BioTreatment->Incineration Residual Organics

Decision tree for the segregation and disposal routing of pyrazole-derived amino acid waste.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

Causality: Solid powders pose an inhalation risk and can easily cross-contaminate other waste streams if left unsealed.

  • Collection: Sweep spilled or expired powder using a static-free brush. Never use compressed air, as this will aerosolize the fine powder.

  • Containment: Transfer the solid waste, along with contaminated weigh boats and pipette tips, into a sealable, high-density polyethylene (HDPE) container.

  • Labeling: Label the container strictly as "Hazardous Solid Waste - Non-Natural Amino Acid (Contains Nitrogenous Heterocycles)".

  • Validation: Weigh the container and log the mass in the laboratory's waste tracking system to ensure mass balance from your chemical inventory.

  • Routing: Transfer to the EHS designated pickup area for high-temperature incineration at a certified Treatment, Storage, and Disposal Facility (TSDF)[1].

Protocol B: Aqueous Waste Disposal (HPLC Eluents & Biological Buffers)

Causality: The compound is amphoteric. At extreme pH levels, it becomes highly soluble and mobile. Neutralizing the solution ensures the molecule remains in its zwitterionic state, minimizing reactivity and preventing the generation of volatile degradation products.

  • Segregation: Collect aqueous fractions containing the compound in a dedicated glass or HDPE carboy. Do not mix with halogenated organic solvents.

  • pH Adjustment (Critical Step): Test the pH using calibrated indicator strips. Adjust the solution to pH 6.0–8.0 using 1M NaOH or 1M HCl.

  • Secondary Containment: Place the carboy in a secondary spill tray capable of holding 110% of the carboy's volume to prevent accidental environmental discharge.

  • Disposal: Submit for EHS pickup. The aqueous stream will undergo chemical stabilization before residual organics are incinerated[3].

Protocol C: Organic Waste Disposal (Synthesis Byproducts)

Causality: Peptide synthesis often utilizes DMF or DCM. The pyrazole derivative must be fully quenched to prevent unwanted polymerization or cross-reactivity in the waste carboy.

  • Classification: Determine if the solvent matrix is halogenated (e.g., DCM) or non-halogenated (e.g., DMF, Methanol). Route to the respective carboy.

  • Quenching: Ensure no active coupling reagents (e.g., HATU, DIC) remain in the mixture. Quench with a small volume of water (if compatible with the solvent matrix) before sealing.

  • Storage: Store in a vented safety can inside a grounded flammable storage cabinet until EHS pickup.

Emergency Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to comply with OSHA exposure limits and laboratory safety standards[2].

SpillResponse Spill Spill Detected PPE Don PPE (Nitrile, Goggles) Spill->PPE Contain Contain Spill (Vermiculite) PPE->Contain Collect Collect & Transfer (Sealable Container) Contain->Collect Decon Decontaminate (10% Bleach) Collect->Decon Dispose Route to Solid Waste Decon->Dispose

Step-by-step spill response workflow for solid and dissolved non-natural amino acid spills.

Spill Cleanup Methodology:

  • Isolate the Area: Restrict access to the spill zone immediately.

  • Personal Protective Equipment (PPE): Don fresh nitrile gloves, safety goggles, and a lab coat. If the spill involves a large amount of dry powder outside a fume hood, an N95 or P100 respirator is recommended.

  • Containment: For liquid spills, surround the liquid with an inert absorbent material such as vermiculite or sand. For powder spills, lightly dampen the powder with water (if safe) to prevent dust generation.

  • Collection: Use a plastic scoop to transfer the absorbed material or dampened powder into a hazardous waste bag or HDPE container.

  • Decontamination: Wash the spill surface with a 10% bleach solution or strong detergent to break down residual organic material, followed by a thorough water rinse.

References

  • Title: Laboratory Safety OSHA Lab Standard (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: EPA Hazardous Waste Management Source: Axonator / U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Best Practices in Hazardous Waste Management: A Focus on Safe Disposal and Recycling Source: Elk Environmental Services URL: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.